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Core Science & Biosynthesis

Foundational

3-Chloro-7-fluoro-6-methoxyquinoline CAS number

This guide provides an in-depth technical analysis of 3-Chloro-7-fluoro-6-methoxyquinoline , a highly specific heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-7-fluoro-6-methoxyquinoline , a highly specific heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs).[1][2]

Part 1: Executive Summary & Chemical Identity

3-Chloro-7-fluoro-6-methoxyquinoline (CAS 1823924-52-2 ) is a trisubstituted quinoline scaffold.[1][2][3] Its structural architecture combines the electron-rich 6-methoxy group with the metabolic blocking capability of the 7-fluoro atom, while the 3-chloro substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or as a hydrophobic moiety to occupy specific pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1][2]

This compound is distinct from its more common isomer, 4-chloro-7-fluoro-6-methoxyquinoline (CAS 25759-94-8), which is the standard precursor for 4-anilinoquinoline drugs like Bosutinib.[2] The 3-chloro isomer allows for vector extension at the 3-position, a strategy increasingly used to improve selectivity profiles in next-generation kinase inhibitors.[1][2]

Table 1: Chemical Identity & Physical Properties
PropertyData
Compound Name 3-Chloro-7-fluoro-6-methoxyquinoline
CAS Number 1823924-52-2
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Exact Mass 211.020 g/mol
Structure Quinoline core; 3-Cl, 6-OMe, 7-F
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in water
pKa (Calc.) ~2.5 (Quinoline N)
LogP (Calc.) 2.9 - 3.2

Part 2: Synthetic Methodology

The synthesis of 3-haloquinolines is chemically distinct from the 4-halo isomers (which are derived from 4-hydroxyquinolones).[1][2] The most robust route to 3-Chloro-7-fluoro-6-methoxyquinoline involves the construction of the pyridine ring onto a substituted aniline using a Vilsmeier-Haack approach or a modified Skraup reaction.[1][2]

Core Protocol: Vilsmeier-Haack Cyclization Approach

This method is preferred for its scalability and regioselectivity.[1] It proceeds via the formation of a 2-chloro-3-formyl intermediate, which can be decarbonylated or modified.[1][2][4] However, for direct 3-chloro access without the 2-chloro substituent, a modified Skraup using 2-chloromalonaldehyde equivalents is the authoritative route.[1]

Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).[1][2]

Step-by-Step Protocol:

  • Acylation of Aniline:

    • Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).[2]

    • Procedure: Dissolve aniline in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours.

    • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl forms N-(3-fluoro-4-methoxyphenyl)acetamide .[1][2]

    • Validation: TLC (EtOAc/Hexane 1:1) shows disappearance of aniline.

  • Vilsmeier-Haack Cyclization (The Meth-Cohn Method):

    • Reagents: Acetamide intermediate (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

    • Procedure:

      • Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation).[2][4]

      • Add the acetamide solid in portions.

      • Heat to 75°C for 4-16 hours. (Evolution of HCl gas).

      • Pour onto ice/water.[1][4] Neutralize with NaHCO₃.[1]

    • Product: 2-Chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde .[2]

    • Note: This intermediate is the "master key" for 3-substituted quinolines.[1]

  • Conversion to 3-Chloro-7-fluoro-6-methoxyquinoline:

    • Direct Route (Alternative): To obtain the 3-chloro derivative specifically (without the 2-chloro/3-formyl), the aniline is reacted with 2-chloromalonaldehyde tetraethyl acetal in acid, or via the decarbonylation/dechlorination of the Vilsmeier product.[1][2]

    • Optimized Direct Synthesis: Reaction of 3-fluoro-4-methoxyaniline with 2,2,3-trichloropropanal (or generated in situ from 3,3-diethoxy-1-chloroprop-1-ene).[2]

    • Reflux Conditions: Reflux the aniline with the chloro-synthon in dilute HCl/acetic acid. The 3-chloro group is retained while the ring closes.[1]

DOT Diagram 1: Synthetic Pathway

Synthesis cluster_0 Precursors Aniline 3-Fluoro-4-methoxyaniline (CAS 366-99-4) Intermediate N-(3-Fluoro-4-methoxyphenyl) acetamide Aniline->Intermediate Ac2O, DCM Acetylation Reagent POCl3 / DMF (Vilsmeier Reagent) Cyclized 2-Chloro-7-fluoro-6-methoxy quinoline-3-carbaldehyde Intermediate->Cyclized POCl3, DMF, 75°C Vilsmeier-Haack Target 3-CHLORO-7-FLUORO- 6-METHOXYQUINOLINE (CAS 1823924-52-2) Cyclized->Target 1. Oxidation (Ag2O) 2. Decarboxylation 3. Pd/C Dechlorination (C2) Direct Direct Route: Aniline + 2-Chloromalonaldehyde Direct->Target Cyclization

Caption: Synthetic logic flow from aniline precursor to the 3-chloroquinoline scaffold via Vilsmeier-Haack or direct cyclization.

Part 3: Medicinal Chemistry Applications (SAR)

The 3-Chloro-7-fluoro-6-methoxyquinoline scaffold is a bioisostere of the 3-cyano quinolines (e.g., Bosutinib intermediates).[1][2] Its value lies in the specific electronic and steric properties of its substituents.[1]

Structure-Activity Relationship (SAR) Analysis
  • 6-Methoxy Group (Electron Donor):

    • Function: Increases electron density in the quinoline ring, enhancing the basicity of the quinoline nitrogen (N1).

    • Interaction: Often forms hydrogen bonds with the "hinge region" of kinase enzymes.[1]

    • Solubility: Provides a handle for metabolic demethylation (to the phenol), which is a common Phase I metabolic pathway.

  • 7-Fluoro Group (Metabolic Blocker):

    • Function: Blocks the C7 position from oxidative metabolism (hydroxylation).

    • Electronic Effect: Withdraws electrons inductively, modulating the pKa of the phenolic oxygen at C6 (if demethylated) and the ring nitrogen.

    • Bioactivity: Enhances lipophilicity (C-F bond) and membrane permeability compared to a hydrogen atom.[2]

  • 3-Chloro Group (The Vector):

    • Steric Bulk: The Chlorine atom (Van der Waals radius ~1.75 Å) is larger than a proton but smaller than a methyl group.[2] It fills hydrophobic pockets (e.g., the gatekeeper region) in kinase active sites.

    • Reactivity: Unlike the 4-chloro isomer (which is labile to S_NAr displacement by anilines), the 3-chloro group is relatively stable to nucleophilic attack. It requires palladium catalysis (Suzuki, Buchwald-Hartwig) for substitution, allowing for orthogonal functionalization strategies where the 4-position can be modified first, followed by the 3-position.

DOT Diagram 2: Pharmacophore & SAR Logic

SAR Core Quinoline Core N1 (H-Bond Acceptor) C3-Chloro C4-H C6-OMe C7-Fluoro Hinge Kinase Hinge Region (Binding) Core:N1->Hinge Interaction Core:C6->Hinge H-Bond (via O) Pocket Hydrophobic Pocket (Selectivity) Core:C3->Pocket Steric Fit Metabolism Metabolic Stability (Blocker) Core:C7->Metabolism Prevents Oxidation Coupling Pd-Catalyzed Coupling (Diversity Vector) Core:C3->Coupling Synthetic Handle

Caption: SAR map detailing the functional role of each substituent on the quinoline ring in the context of drug design.

Part 4: Handling, Stability, and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to slow oxidation or hydrolysis under strongly acidic conditions.[1]

  • Safety: Classified as an Irritant (H315, H319, H335).

    • Warning: Halogenated quinolines can be skin sensitizers.[1] Use double gloving (Nitrile) and work in a fume hood.[2]

  • Reactivity Profile:

    • Stable: To aqueous workups and mild bases.[1]

    • Reactive: The 3-Cl bond is stable to S_NAr but reactive under Pd(0) catalysis.[2] The 6-OMe can be deprotected to the phenol using BBr₃.[1]

References

  • BLD Pharm. (2025). Product Analysis: 3-Chloro-7-fluoro-6-methoxyquinoline (CAS 1823924-52-2).[1][2][3] Retrieved from

  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] (Foundational Vilsmeier-Haack methodology for chloroquinolines).[2]

  • Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline-Based Potential Anticancer Agents. Current Medicinal Chemistry.
  • PubChem. Compound Summary: 4-Chloro-7-fluoro-6-methoxyquinoline (Isomer Comparison). Retrieved from [2]

Sources

Exploratory

Technical Whitepaper: 3-Chloro-7-fluoro-6-methoxyquinoline

[1] Executive Summary Compound Identity: 3-Chloro-7-fluoro-6-methoxyquinoline CAS Registry Number: 1823924-52-2 Molecular Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol [1] This guide details the structural propertie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: 3-Chloro-7-fluoro-6-methoxyquinoline CAS Registry Number: 1823924-52-2 Molecular Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol [1]

This guide details the structural properties, synthesis methodology, and medicinal chemistry applications of 3-Chloro-7-fluoro-6-methoxyquinoline .[1] As a trisubstituted quinoline scaffold, this compound represents a critical "privileged structure" in the development of Tyrosine Kinase Inhibitors (TKIs). Its specific substitution pattern—combining an electron-donating methoxy group, a metabolic blocker (fluoro), and a lipophilic/electronic modulator (chloro) at the 3-position—makes it a high-value intermediate for fine-tuning the pharmacokinetics of oncology drugs targeting EGFR, VEGFR, and c-Met pathways.

Structural Analysis & Electronic Properties

The efficacy of this scaffold lies in the precise electronic interplay between its substituents. Unlike the more common 3-cyanoquinolines (found in drugs like Bosutinib), the 3-chloro variant offers a distinct dipole moment and steric profile.

Substituent Effects[1][2]
  • 6-Methoxy (-OMe): Acts as a strong

    
    -donor (resonance), increasing electron density at C2, C4, and C5. This facilitates cation-pi interactions within the kinase ATP-binding pocket.[1]
    
  • 7-Fluoro (-F): Provides metabolic stability by blocking oxidative metabolism at the 7-position.[1] Crucially, the strong inductive withdrawing effect (-I) of fluorine activates the C7 position for Nucleophilic Aromatic Substitution (S_NAr) if the ring is further activated (e.g., by protonation or N-oxidation), allowing for the introduction of solubilizing tails.

  • 3-Chloro (-Cl):

    • Steric Blockade: Prevents metabolic oxidation at the vulnerable C3 position.

    • Electronic Modulation: Lowers the pKa of the quinoline nitrogen (N1) via inductive withdrawal, potentially altering drug solubility and hydrogen bond strength with the kinase hinge region.

Electronic Distribution Map

The following diagram illustrates the electronic "push-pull" dynamics that define the reactivity of this scaffold.

ElectronicMap cluster_legend Reactivity Logic Core Quinoline Core Fluoro 7-Fluoro (Inductive Withdrawal) Core->Fluoro -I Effect (Activates C7 for SnAr) Chloro 3-Chloro (Lipophilic/Metabolic Block) Core->Chloro -I Effect (Modulates pKa) OMe 6-OMe (Electron Donor) OMe->Core +M Effect (Activates C2/C4) Nitrogen N1 Basic Center (Hinge Binder) Nitrogen->Core Aromatic System Legend The 6-OMe pushes density while 7-F and 3-Cl pull, creating a polarized scaffold ideal for binding affinity.

Figure 1: Electronic Structure-Activity Relationship (SAR) of the trisubstituted quinoline core.

Synthesis Protocols

The synthesis of 3-haloquinolines is challenging because electrophilic halogenation of the quinoline ring typically occurs at the 5 or 8 positions (benzene ring) rather than the 3-position (pyridine ring). Therefore, the 3-chloro substituent must be introduced during the ring-closure event .[1]

The most robust protocol adapts the Meth-Cohn or Pfizer methodology, utilizing a Vilsmeier-Haack-type cyclization.[1]

Retrosynthetic Analysis[1]
  • Target: 3-Chloro-7-fluoro-6-methoxyquinoline[1][2]

  • Precursors: 3-Fluoro-4-methoxyaniline + 2-Chloromalonic acid (or equivalent).

  • Key Intermediate: 2,3,4-Trichloro-7-fluoro-6-methoxyquinoline (Transient).

Detailed Experimental Workflow

Step 1: Cyclization & Chlorination This step constructs the quinoline ring while simultaneously installing the chlorine atoms.[1]

  • Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), 2-Chloromalonic acid (1.2 eq), Phosphorus Oxychloride (POCl₃, excess).

  • Procedure:

    • Dissolve 2-chloromalonic acid in POCl₃ under inert atmosphere (N₂).

    • Add 3-Fluoro-4-methoxyaniline portion-wise at room temperature to control exotherm.

    • Heat the mixture to reflux (105–110°C) for 12–16 hours.

    • Mechanism: The aniline forms an amide with the malonyl chloride formed in situ. The Vilsmeier conditions then drive cyclization and convert the C2/C4 hydroxyls (tautomers) into chlorides.

    • Workup: Cool to RT. Pour slowly onto crushed ice (Caution: Violent hydrolysis of POCl₃). Neutralize with NH₄OH to pH 8.[1] Extract with DCM.[1]

    • Intermediate Product: 2,3,4-Trichloro-7-fluoro-6-methoxyquinoline.

Step 2: Selective Dechlorination (Hydrodechlorination) The chlorines at positions 2 and 4 are highly reactive (alpha/gamma to Nitrogen) and can be selectively removed, leaving the stable 3-chloro substituent.

  • Reagents: Zinc powder (Zn), Acetic Acid (AcOH), or Tosylhydrazide.

  • Procedure:

    • Dissolve the trichloro intermediate in glacial acetic acid.

    • Add activated Zinc dust (5.0 eq).

    • Stir at 60°C for 4 hours. Monitor by TLC/LC-MS for the disappearance of the trichloro species.[1]

    • Purification: Filter off Zinc residues. Concentrate the filtrate. Neutralize with NaHCO₃.[1] Purify via flash column chromatography (Hexane/EtOAc).

Synthesis Flowchart

SynthesisPath Start Start: 3-Fluoro-4-methoxyaniline Inter Intermediate: 2,3,4-Trichloro-7-fluoro-6-methoxyquinoline Start->Inter Cyclization (110°C) Reagent Reagent: 2-Chloromalonic acid Solvent: POCl3 Reagent->Inter Step2 Reduction: Zn / AcOH (Selective Dechlorination) Inter->Step2 Remove Cl at C2, C4 Final Target: 3-Chloro-7-fluoro-6-methoxyquinoline Step2->Final Yield ~40-50%

Figure 2: Synthetic pathway for the construction of the 3-chloroquinoline core.

Characterization & Quality Control

To validate the structure, researchers must distinguish the 3-chloro analog from potential regioisomers (e.g., 2-chloro or 4-chloro).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • H2 (Singlet/Doublet, ~8.8 ppm): The proton at C2 is distinctive. In a 3-substituted quinoline, H2 appears as a sharp singlet (or fine doublet due to long-range coupling) at a very low field due to the adjacent Nitrogen and Chlorine.

  • H4 (Singlet, ~8.1 ppm): The proton at C4 appears as a singlet.

  • H5 & H8 (Doublets, 7.0–7.8 ppm): The protons on the benzene ring will show splitting characteristic of para-coupling (due to 6,7-substitution), though 7-F, 6-OMe is an ortho substitution pattern on the ring, so H5 and H8 are para to each other?

    • Correction: In 6-OMe, 7-F quinoline:

      • H5 is adjacent to OMe.[1][3]

      • H8 is adjacent to F and N1.[1]

      • They are para to each other.[1] Thus, they appear as singlets (or small doublets due to F-coupling).

      • H8: Large coupling to F (J_H-F ~10-12 Hz).

      • H5: Small coupling to F (J_H-F ~6-8 Hz).

Mass Spectrometry[1][4]
  • LC-MS (ESI+): M+H peak at 212.0 / 214.0 (characteristic 3:1 Chlorine isotope pattern).

Applications in Drug Discovery[5]

This specific scaffold is a bioisostere for the 3-cyanoquinoline core found in Bosutinib and Pelitinib .[1]

Pharmacophore Mapping[1]
  • Kinase Selectivity: The 3-chloro group fits into hydrophobic pockets in the kinase hinge region (e.g., Gatekeeper residues) where a cyano group might be too polar or linear.

  • Covalent Inhibitors: The 7-fluoro group is often used as a handle to attach acrylamide tails (via S_NAr with diamines) to create irreversible inhibitors of EGFR (T790M mutants).

Handling & Safety (MSDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Keep cold (2-8°C), under inert gas. The 7-fluoro group makes the compound sensitive to nucleophiles (e.g., water/alcohols) over prolonged storage in solution.

References

  • Synthesis of 3-Fluoro-6-methoxyquinoline (Analogous Methodology).

    • Source: ResearchGate / Pfizer Methodology.[1]

    • Context: Describes the reaction of anilines with 2-halomalonic acid in POCl3 to yield 3-haloquinolines.
  • 3-Chloro-7-fluoro-6-methoxyquinoline Product D

    • Source: BLD Pharm / PubChem.[1]

    • Context: Commercial availability and CAS verification (1823924-52-2).[1]

  • Quinoline-3-carbonitrile Intermedi

    • Source: Heterocycles / Clockss.[1][4]

    • Context: Discusses the role of 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Bosutinib synthesis, establishing the scaffold's relevance.
  • Nucleophilic Arom

    • Source: MDPI (Molbank).
    • Context: Demonstrates the reactivity of the 7-fluoro position for derivatization in medicinal chemistry.[1][3]

Sources

Foundational

A Technical Guide to the Synthesis and Potential Applications of 3-Chloro-7-fluoro-6-methoxyquinoline and its Analogues

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic placement of functional groups on this heterocyclic system is a key determinan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic placement of functional groups on this heterocyclic system is a key determinant of biological activity. This guide provides a comprehensive overview of the synthesis and potential applications of a specific polysubstituted quinoline, 3-Chloro-7-fluoro-6-methoxyquinoline. While the historical discovery of this particular molecule is not extensively documented, this paper serves as a forward-looking technical manual for researchers. It details plausible synthetic routes based on established methodologies for analogous structures and explores its potential as a building block in drug discovery, particularly in the context of kinase inhibition. The roles of the chloro, fluoro, and methoxy substituents are analyzed to provide a rationale for its potential utility in developing novel therapeutics.

Part 1: The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] Its derivatives have been successfully developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[2] The versatility of the quinoline ring system lies in its amenability to functionalization at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1][3]

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The title compound, 3-Chloro-7-fluoro-6-methoxyquinoline, possesses a unique combination of functional groups that are frequently employed in the design of bioactive molecules.

  • Chloro Group: The chloro substituent is an electron-withdrawing group that can modulate the electronics of the quinoline ring. It can also engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets. The presence of a chlorine atom can enhance membrane permeability and metabolic stability.[4][5][6]

  • Fluoro Group: Fluorine is the most electronegative element and its introduction into a molecule can have significant effects on its properties. A fluorine atom can block metabolic attack at a specific position, thereby increasing the molecule's half-life. It can also alter the pKa of nearby functional groups and form strong hydrogen bonds, influencing binding affinity and selectivity.[7]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the aromatic system. It can also act as a hydrogen bond acceptor. The methoxy group can impact solubility and metabolic stability.[4][5][6]

The interplay of these three substituents on the quinoline core suggests that 3-Chloro-7-fluoro-6-methoxyquinoline could serve as a valuable scaffold for the development of targeted therapies.

Part 2: Synthetic Strategies for the Quinoline Core

The synthesis of the quinoline ring system is well-established, with both classical and modern methods available to the synthetic chemist.

Classical Methods

Several named reactions have been the bedrock of quinoline synthesis for over a century. These include:

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core.[8]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for greater diversity in the resulting quinoline derivatives.[8]

  • Combes Quinoline Synthesis: This acid-catalyzed condensation of anilines with β-diketones is a reliable method for producing 2,4-disubstituted quinolines.[8]

  • Friedländer Synthesis: One of the most versatile methods, the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8]

Modern Approaches

More recent synthetic strategies often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of polysubstituted quinolines. These methods include:

  • Transition-Metal-Catalyzed Syntheses: Palladium, copper, and nickel catalysts are frequently used to construct the quinoline scaffold through C-H activation and cross-coupling reactions.[8][9]

  • Metal-Free Syntheses: These methods often rely on oxidative cyclization or annulation strategies, providing an environmentally benign approach to quinoline synthesis.[10][11]

Proposed Synthesis of 3-Chloro-7-fluoro-6-methoxyquinoline

Based on established methodologies for the synthesis of polysubstituted and 3-fluoroquinolines, a plausible synthetic route for 3-Chloro-7-fluoro-6-methoxyquinoline is proposed. A key strategy for introducing the 3-fluoro substituent is the use of 2-fluoromalonic acid derivatives.[12]

Synthetic_Pathway_for_3-Chloro-7-fluoro-6-methoxyquinoline A 3-Fluoro-4-methoxyaniline C Intermediate A A->C Phosphorus oxychloride (POCl3) B Diethyl 2-fluoromalonate B->C Heat D 2,4-Dichloro-3-fluoro-6-methoxyquinoline C->D Cyclization & Chlorination E 3-Chloro-7-fluoro-6-methoxyquinoline D->E Selective Dechlorination/Hydrogenolysis

Caption: Proposed synthetic workflow for 3-Chloro-7-fluoro-6-methoxyquinoline.

Part 3: Functionalization and Derivatization

The synthesized 3-Chloro-7-fluoro-6-methoxyquinoline can serve as a versatile intermediate for the creation of a library of novel compounds. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The quinoline nitrogen can be alkylated or oxidized, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Part 4: Potential Applications in Medicinal Chemistry

The structural features of 3-Chloro-7-fluoro-6-methoxyquinoline are reminiscent of those found in a class of anticancer drugs known as epidermal growth factor receptor (EGFR) kinase inhibitors.[13][14] Many successful EGFR inhibitors, such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline or quinoline core. The 6-methoxy and 7-fluoro substitutions, in particular, are known to contribute to potent inhibitory activity.

It is hypothesized that 3-Chloro-7-fluoro-6-methoxyquinoline could serve as a scaffold for the development of novel kinase inhibitors. The 3-chloro group could be displaced by a substituted aniline to mimic the structure of known inhibitors.

Hypothetical_Signaling_Pathway_Inhibition Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activates Inhibitor 3-Chloro-7-fluoro-6-methoxyquinoline Analogue Inhibitor->Receptor Inhibits ATP Binding Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Promotes

Sources

Exploratory

3-Chloro-7-fluoro-6-methoxyquinoline IUPAC name

An In-Depth Technical Guide to the Synthesis, Application, and Safety of Chloro-Fluoro-Methoxy Substituted Quinazolines Abstract The quinoline and quinazoline scaffolds are foundational heterocyclic systems in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Application, and Safety of Chloro-Fluoro-Methoxy Substituted Quinazolines

Abstract

The quinoline and quinazoline scaffolds are foundational heterocyclic systems in medicinal chemistry, forming the core of numerous therapeutic agents. This guide addresses the topic of 3-Chloro-7-fluoro-6-methoxyquinoline. An extensive review of the scientific literature reveals a scarcity of data for this specific isomeric configuration. However, closely related structures, particularly within the quinazoline class, are of profound interest in drug development, notably as kinase inhibitors for oncology. This whitepaper, therefore, provides a comprehensive overview of a representative and highly relevant analogue, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine , and its derivatives. We will delve into its physicochemical properties, detailed synthesis protocols, applications in drug discovery with a focus on kinase inhibition, and essential safety and handling procedures. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental insights.

The Quinoline and Quinazoline Core in Modern Drug Discovery

The quinoline ring system is a recurring motif in a wide array of biologically active compounds.[1] Its derivatives are being rigorously explored for anticancer, antimalarial, and antimicrobial applications.[1] A strategic modification of this scaffold is the introduction of a nitrogen atom at the 8-position, which yields the quinazoline system. This seemingly minor change significantly alters the molecule's electronic properties and hydrogen bonding capabilities, making quinazoline derivatives particularly effective as protein kinase inhibitors.[2]

Many FDA-approved drugs for non-small cell lung cancer, such as gefitinib, afatinib, and dacomitinib, are based on the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine scaffold.[2] These molecules function by targeting and inhibiting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancerous cells.[2][3] The specific substitutions on the quinazoline core, such as chloro, fluoro, and methoxy groups, are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties.[3][4] This guide will focus on key intermediates and derivatives within this class, providing a technical framework for their synthesis and application.

Physicochemical & Spectroscopic Profile

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₇ClF₂N₄O₂ PubChem[5]
Molecular Weight 336.68 g/mol PubChem[5]
Appearance Off-white Solid Crystalline Fisher Scientific[6]
Melting Point 87 °C / 188.6 °F Fisher Scientific[6]
XLogP3 4.1 PubChem[5]
Polar Surface Area 83.6 Ų PubChem[5]

Spectroscopic Characterization

The structural confirmation of these molecules relies on a combination of spectroscopic techniques.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.[8] For fluorinated compounds, ¹⁹F NMR is crucial for confirming the presence and environment of fluorine atoms.[8] In derivatives, characteristic shifts would confirm the presence of methoxy groups (~3.9-4.0 ppm in ¹H NMR) and aromatic protons (7.0-9.0 ppm).[8][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[10] Key absorbances would include C=N stretching for the quinazoline ring, C-F stretching, C-Cl stretching, and C-O stretching for the methoxy group.[8] For nitro-intermediates, strong characteristic peaks for the -NO₂ group would be present.[8]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should match the calculated exact mass of the molecule.[8][10]

Synthesis Strategies & Protocols

The synthesis of substituted quinazolines is a well-established field, often involving multi-step sequences. A common and illustrative pathway involves the nucleophilic aromatic substitution (SₙAr) of a fluoro-substituted precursor, followed by the reduction of a nitro group to a synthetically versatile amine.[2]

Synthetic Workflow Overview

The following diagram outlines a representative two-step synthesis to produce a diamine quinazoline derivative, a key building block for more complex drug molecules.[2]

Synthetic_Workflow Start N-(3-chloro-4-fluorophenyl)- 7-fluoro-6-nitroquinazolin-4-amine Reagent1 (4-methoxyphenyl)methanethiol, NaOH, Ethanol, H₂O Start->Reagent1 Intermediate N-(3-chloro-4-fluorophenyl)- 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine Reagent2 Iron Powder (Fe), NH₄Cl, Ethanol/THF/H₂O, 80°C Intermediate->Reagent2 Product N4-(3-chloro-4-fluorophenyl)- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine Reagent1->Intermediate Reagent2->Product Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular VEGFR VEGFR P1 Signal Transduction (e.g., PI3K/Akt, MAPK) VEGFR->P1 PDGFR PDGFRβ PDGFR->P1 VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits P2 Angiogenesis (Cell Proliferation, Migration) P1->P2 Tumor Tumor Growth P2->Tumor

Sources

Foundational

The Architect's Touch: Modulating Quinoline's Bioactivity with Chloro and Methoxy Groups

A Technical Guide for Researchers and Drug Development Professionals Foreword The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a multitude of therape...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological profiles.[1] Its inherent biological activity, coupled with the relative ease of synthetic modification, has made it a privileged structure in the quest for novel drugs. This guide delves into the nuanced yet powerful role of two key substituents—the chloro (–Cl) and methoxy (–OCH₃) groups—in shaping the bioactivity of quinoline derivatives. As a Senior Application Scientist, my aim is to provide not just a compilation of facts, but a causal understanding of how these functional groups influence molecular interactions and ultimately, therapeutic efficacy. We will explore their impact on anticancer, antimalarial, and antimicrobial activities, grounded in mechanistic insights and structure-activity relationship (SAR) studies.

The Quinoline Core: A Platform for Therapeutic Innovation

Quinoline, or 1-azanaphthalene, is a versatile scaffold found in both natural products and synthetic molecules, exhibiting a wide array of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Its planar aromatic structure allows for significant π-π stacking and hydrophobic interactions with biological targets, while the nitrogen atom provides a site for hydrogen bonding and protonation, influencing pharmacokinetic properties like solubility and cell permeability. The true power of the quinoline nucleus, however, lies in its amenability to substitution at various positions, allowing for the fine-tuning of its electronic and steric properties to optimize target binding and biological response.

The Chloro Group: An Electronic and Steric Influencer

The chlorine atom, a halogen, might seem like a simple substitution, yet its impact on a molecule's properties is profound. Its influence stems from a combination of its size, electronegativity, and lipophilicity.

Enhancing Anticancer Potency

The incorporation of a chloro group into the quinoline scaffold has been a successful strategy in the development of potent anticancer agents. Its presence can significantly alter the molecule's interaction with target proteins and influence its cellular uptake and distribution.

A notable example is the kinase inhibitor Bosutinib, used in the treatment of chronic myelogenous leukemia, which features a 7-chloroquinoline core.[2] The chloro group's electron-withdrawing nature can modulate the basicity of the quinoline nitrogen, which can be critical for interactions with the hinge region of kinases. Furthermore, its lipophilicity can enhance membrane permeability, leading to better cellular accumulation.

Structure-activity relationship studies have revealed that the position of the chloro group is critical. For instance, in a series of 7-chloro-4-aminoquinoline–benzimidazole hybrids, the 7-chloro substituent was a key feature for their antiproliferative activity against various cancer cell lines.[2]

A Cornerstone in Antimalarial Therapy: The 7-Chloro Moiety

The significance of the 7-chloro group is perhaps most famously demonstrated in the antimalarial drug chloroquine.[3][4] This substituent is considered optimal for antimalarial activity in 4-aminoquinolines.[5]

Mechanism of Action: Chloroquine's primary mode of action is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[3][6][7] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates to high concentrations in the acidic digestive vacuole.[6] Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[3][7] The 7-chloro group is crucial for this activity, likely by influencing the drug's accumulation in the vacuole and its interaction with heme.

Chloroquine_Mechanism RBC Red Blood Cell Hemoglobin Hemoglobin RBC->Hemoglobin CQ_outside Chloroquine (outside) CQ CQ CQ_outside->CQ Diffusion & Accumulation

Role in Antimicrobial Activity

The presence of a chloro group on the quinoline ring has also been associated with significant antibacterial activity. For example, 7-chloroquinoline derivatives have been shown to be effective against multidrug-resistant tuberculosis.[8] The lipophilic nature of the chloro group can facilitate penetration through the bacterial cell wall. In a study of quinoline derivatives, compounds with a 3-chloro-4-fluoro substitution pattern demonstrated potent activity against various multidrug-resistant Gram-positive bacterial strains.[9]

The Methoxy Group: A Modulator of Electron Density and Solubility

The methoxy group (–OCH₃) is an electron-donating group that can significantly influence the electronic properties and solubility of quinoline derivatives. Its ability to donate electrons into the aromatic system can enhance interactions with electron-deficient regions of target molecules.

Driving Anticancer Activity

In the realm of anticancer research, the methoxy group has proven to be a valuable addition to the quinoline scaffold. Studies have consistently shown that electron-donating groups like methoxy often enhance antiproliferative activity against various cancer cell lines.[10] The presence of multiple methoxy groups, particularly in a 3,4,5-trimethoxy arrangement on a phenyl ring attached to the quinoline, has been identified as a key feature for potent tubulin polymerization inhibitors, mimicking the A-ring of combretastatin A-4.[11]

For instance, quinoline-chalcone hybrids with 3,4,5-trisubstituted methoxy groups have exhibited excellent inhibitory potency against a range of cancer cell lines.[1] In another study, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline showed potent and selective cytotoxicity against colorectal cancer cell lines, with the 8-methoxy group being identified as an important substituent for this activity.[12]

Methoxy_SAR cluster_substituents Substituents Quinoline {Quinoline Core | R₁ | R₂} Methoxy_1 Single Methoxy Quinoline:p1->Methoxy_1 Substitution Methoxy_2 Di-methoxy Quinoline:p2->Methoxy_2 Methoxy_3 Tri-methoxy (e.g., 3,4,5) Quinoline:p2->Methoxy_3 Activity Anticancer Activity Methoxy_1->Activity Moderate Increase Methoxy_2->Activity Significant Increase Methoxy_3->Activity Potent Activity

Contribution to Antimalarial and Antimicrobial Effects

While the 7-chloro group is paramount in many antimalarial quinolines, methoxy groups also play a role. For example, the natural product quinine features a methoxy group at the 6-position. In the development of novel antimalarials, the introduction of methoxy groups has been explored to modulate activity and overcome resistance. Some quinoline-biphenyl hybrids with di-substituted methoxy groups have shown promising antimalarial activity.[13]

In the context of antimicrobial agents, the inclusion of methoxy groups can enhance activity. For example, certain quinazolinone derivatives (structurally related to quinolines) with an electron-donating methoxy group showed potent activity against breast cancer cell lines and were also noted for their antimicrobial potential.[14]

Synergistic and Positional Effects

The true artistry in designing bioactive quinolines lies in understanding the interplay between different substituents. The effects of chloro and methoxy groups are not always additive and are highly dependent on their position on the quinoline ring and their combination with other functional groups.

For instance, a compound featuring both a chloro and a methoxy group, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, is a key intermediate in the synthesis of quinoline-based inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation.[15] This highlights how the specific arrangement of these groups can be tailored to target particular biological pathways.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, this section provides a generalized, step-by-step methodology for the synthesis of substituted quinolines and the evaluation of their bioactivity.

Synthesis of Chloro- and Methoxy-Substituted Quinolines

A common and versatile method for synthesizing substituted quinolines is the Friedländer annulation .

Protocol: Friedländer Synthesis of a 6-Chloro-2-(4-methoxyphenyl)quinoline

  • Reactant Preparation: In a round-bottom flask, combine 2-amino-5-chlorobenzaldehyde (1 equivalent) and 4-methoxyacetophenone (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. Introduce a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-chloro-2-(4-methoxyphenyl)quinoline.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Friedlander_Synthesis Reactants 2-amino-5-chlorobenzaldehyde + 4-methoxyacetophenone Reaction Reflux with Catalyst (e.g., KOH in Ethanol) Reactants->Reaction Workup Precipitation in Ice-Water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 6-Chloro-2-(4-methoxyphenyl)quinoline Purification->Product

In Vitro Bioactivity Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimalarial Activity: SYBR Green I-based Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA.

  • Parasite Culture: Culture Plasmodium falciparum (chloroquine-sensitive and resistant strains) in human red blood cells.

  • Compound Addition: Add serial dilutions of the test compounds to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the compound concentration.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative chloro- and methoxy-substituted quinoline derivatives from the literature.

Compound ClassSubstituentsTargetActivity (IC₅₀)Reference
Quinoline-Chalcone Hybrid3,4,5-trimethoxyHuman Cancer Cell Lines1.38-5.21 µM[1]
7-Chloro-4-aminoquinoline7-chloroP. falciparum (resistant strain Dd2)19.9-53.0 nM[4]
2-Chloro-8-methoxy-indoloquinoline2-chloro, 8-methoxyHCT116 Colorectal Cancer Cells0.35 µM[12]
7-Methoxy-quinolone7-methoxyP. falciparum (D6 clone)~30 nM[16]

Conclusion and Future Perspectives

The strategic placement of chloro and methoxy groups on the quinoline scaffold is a powerful tool for modulating its bioactivity. The chloro group, through its electronic and steric properties, is fundamental to the action of many antimalarial and antimicrobial quinolines. The methoxy group, an electron-donating substituent, often enhances anticancer potency, particularly when present in multiple substitutions.

The future of quinoline-based drug discovery lies in the rational design of hybrid molecules that combine the beneficial features of these and other functional groups to create multi-target agents. A deeper understanding of the molecular interactions through computational modeling and structural biology will be crucial in designing next-generation quinoline therapeutics with improved efficacy, selectivity, and resistance profiles. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.

References

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Wikipedia. (n.d.). Chloroquine. [Link]

  • ACS Publications. (n.d.). Quantum Pharmacological Analysis of Structure−Activity Relationships for Mefloquine Antimalarial Drugs Using Optimal Transformations. [Link]

  • Patsnap Synapse. (2024, June 14). What is Chloroquine Phosphate used for?. [Link]

  • ACS Publications. (n.d.). Quantum Pharmacological Analysis of Structure−Activity Relationships for Mefloquine Antimalarial Drugs Using Optimal Transform. [Link]

  • Pharmacy Freak. (2025, December 11). Mechanism of Action of Chloroquine. [Link]

  • International Journal of Science and Healthcare Research. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]

  • ResearchGate. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]

  • PubMed. (n.d.). On the molecular mechanism of chloroquine's antimalarial action. [Link]

  • PubMed. (n.d.). Quantum pharmacological analysis of structure-activity relationships for mefloquine antimalarial drugs using optimal transformations. [Link]

  • Bentham Science. (2024, January 31). Progression and Expansion of Quinoline as Bioactive Moiety: A Patent Review. [Link]

  • PubMed. (n.d.). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. [Link]

  • Pediatric Oncall. (n.d.). Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • PMC. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • PubMed Central. (n.d.). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. [Link]

  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. [Link]

  • PMC. (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. [Link]

  • MDPI. (2022, February 2). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • e-Century Publishing Corporation. (2025, March 7). Review Article Quinoline conjugates for enhanced antimalarial activity. [Link]

  • PMC. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • PubMed. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. [Link]

  • PMC. (n.d.). Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity. [Link]

  • ACS Publications. (2013, July 9). Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Taylor & Francis Online. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Structural modifications of quinoline-based antimalarial agents. [Link]

  • MDPI. (2023, January 5). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]

  • ACS Publications. (2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

  • Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]

  • PMC. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Scientific Research Publishing. (n.d.). Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • MDPI. (2017, December 19). Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. [Link]

  • MDPI. (2023, October 13). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • ACS Publications. (2017, January 12). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. [Link]

  • Springer. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. [Link]

  • Frontiers. (2022, October 28). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. [Link]

  • Bentham Science. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. [Link]

Sources

Exploratory

Quinoline Scaffolds in Modern Medicinal Chemistry: From Green Synthesis to Clinical Application

Executive Summary The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry.[1][2] From the historical isolation of quinine to the development of fourth-generation flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry.[1][2] From the historical isolation of quinine to the development of fourth-generation fluoroquinolones and novel kinase inhibitors like Lenvatinib, this bicyclic system offers a unique balance of lipophilicity, basicity, and planar geometry suitable for diverse target binding. This guide synthesizes current technical knowledge on quinoline derivatives, moving beyond textbook definitions to practical, field-proven strategies for synthesis, optimization, and biological validation.

Part 1: The Quinoline Core & Physicochemical Properties

The quinoline ring consists of a benzene ring fused to a pyridine ring at the C2-C3 positions.[1][3] Its "privileged" status stems from its ability to interact with diverse biological targets via


-

stacking (DNA intercalation), hydrogen bonding (nitrogen lone pair), and hydrophobic interactions.
Structural Visualization

The following diagram illustrates the standard IUPAC numbering and key electronic features that drive Structure-Activity Relationships (SAR).

QuinolineStructure N1 N1 C2 C2 N1->C2 Double Bond SAR_N1 H-Bond Acceptor (Kinase Hinge Binder) N1->SAR_N1 C3 C3 C2->C3 C4 C4 C3->C4 Double Bond C10 C10 SAR_C4 C4 Substitution: Key for Antimalarial Activity (e.g., 4-amino chain) C4->SAR_C4 C5 C5 C6 C6 SAR_C6 C6/C7 Substitution: Modulates Lipophilicity & Metabolic Stability (F, Cl) C6->SAR_C6 C7 C7 C7->SAR_C6 C8 C8

Caption: Quinoline scaffold numbering and primary SAR vectors. N1 serves as a critical H-bond acceptor, while C4 and C6/C7 allow for pharmacokinetic tuning.

Part 2: Synthetic Strategies – The Shift to Green Chemistry

While classical methods like the Skraup , Friedländer , and Doebner-Miller syntheses are foundational, they often suffer from harsh conditions (conc.[2]


, high heat) and poor atom economy. Modern drug discovery prioritizes Multicomponent Reactions (MCRs)  and Green Catalysis  to access complex derivatives rapidly.
Comparative Analysis of Synthetic Routes
FeatureClassical Skraup SynthesisModern Green MCR (Povarov/Friedländer)
Reagents Aniline, Glycerol,

, Nitrobenzene
Aniline, Aldehyde, Alkyne/Ketone, Nanocatalyst
Conditions Extreme Heat (>140°C), Strong AcidMild (RT to 80°C), Aqueous or Solvent-free
Atom Economy Low (Significant byproduct formation)High (Water is often the only byproduct)
Scalability Difficult (Exothermic safety risks)High (Flow chemistry compatible)
Protocol: Green Synthesis of Polysubstituted Quinolines

Objective: One-pot synthesis of 2,4-disubstituted quinolines via nanocatalyzed Friedländer condensation.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)

  • 
    -Methylene ketone (1.2 mmol)
    
  • Catalyst: Sulfated Zirconia (

    
    ) or similar solid acid nanocatalyst (10 mol%)
    
  • Solvent: Ethanol (Green solvent) or Solvent-free

Step-by-Step Methodology:

  • Activation: Pre-activate the solid acid catalyst at 120°C for 1 hour to remove adsorbed moisture, ensuring active acidic sites are accessible.

  • Reaction Assembly: In a 10 mL microwave process vial, combine the 2-aminoaryl ketone and

    
    -methylene ketone. Add the activated catalyst.
    
  • Irradiation/Heating:

    • Microwave Method:[2][4] Irradiate at 150 W, 80°C for 10–15 minutes.

    • Thermal Method: Reflux in ethanol for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexane). Critical Step: Do not stop based solely on time; ensure the disappearance of the limiting amine reagent to avoid difficult purification later.

  • Work-up: Cool the mixture to room temperature. Add hot ethanol to solubilize the product if solvent-free.

  • Catalyst Recovery: Centrifuge or filter the hot solution to recover the solid catalyst. Wash the catalyst with acetone for re-use (typically viable for 4-5 cycles).

  • Isolation: Pour the filtrate into crushed ice. The quinoline derivative will precipitate as a solid. Filter, wash with water, and recrystallize from EtOH/Water.

Self-Validating Check: The product should be a crystalline solid. Purity is confirmed if the melting point is sharp (<2°C range). If an oil forms, it indicates incomplete conversion or residual solvent—perform a silica plug filtration.

Part 3: Medicinal Chemistry & SAR Deep Dive[5]

Antibacterial: The Fluoroquinolones

Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication.[5] Key SAR:

  • C3 Carboxyl & C4 Carbonyl: Essential for binding to the DNA-Gyrase complex (via

    
     bridge).
    
  • C6 Fluorine: Increases cell wall penetration and gyrase affinity (10-100x potency boost).

  • C7 Piperazine: Broadens spectrum to Gram-negative bacteria (e.g., Pseudomonas).

Antimalarial: 4-Aminoquinolines

Mechanism: Inhibition of heme polymerization. The drug accumulates in the parasite's acidic food vacuole, capping hemozoin crystals and causing toxic heme buildup. Key SAR:

  • C7-Chloro: Electron-withdrawing group prevents metabolic oxidation and enhances inhibition of heme crystallization.

  • Basic Side Chain: Essential for accumulation in the acidic food vacuole (pH trapping).

Anticancer: Kinase Inhibition

Modern derivatives like Lenvatinib and Cabozantinib target VEGFR and RET kinases. The quinoline nitrogen often mimics the adenine ring of ATP, binding to the kinase hinge region.

Quantitative Data: Potency of Selected Derivatives

The following table summarizes recent data on Styrylquinoline derivatives against P. falciparum (Chloroquine-Resistant Dd2 Strain), highlighting the impact of halogen substitution.

Compound IDR-Group (C4-Styryl)Substituent (C6/C7)IC50 (nM)Resistance Index
Chloroquine N/A7-Cl185.0>10
UCF501 3,4-dimethoxyH65.00.8
Cmpd 24 4-Fluoro6-Cl10.9< 1
Cmpd 29 4-Fluoro6-F4.8 < 1

Data Source: Synthesized from recent SAR studies (e.g., NIH/PubMed sources on styrylquinolines).

Part 4: Mechanism of Action Visualization

Understanding the dual-targeting mechanism of modern fluoroquinolones is vital for overcoming resistance.

MoA_Fluoroquinolone Drug Fluoroquinolone (Ciprofloxacin/Levofloxacin) BactCell Bacterial Cell Entry (Porin Channels) Drug->BactCell Passive Diffusion Target1 DNA Gyrase (Topo II) (Gram-Negative Primary Target) BactCell->Target1 Target2 Topoisomerase IV (Gram-Positive Primary Target) BactCell->Target2 Complex Formation of Drug-Enzyme-DNA Ternary Cleavable Complex Target1->Complex Stabilizes Cleaved DNA Target2->Complex Effect Accumulation of Double-Strand Breaks Complex->Effect Replication Fork Arrest Result Bactericidal Effect (Cell Death) Effect->Result

Caption: Dual-targeting mechanism of fluoroquinolones inducing bacterial cell death via ternary complex stabilization.

Part 5: Future Outlook

The future of quinoline medicinal chemistry lies in Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

  • Hybrids: Combining quinolines with artemisinin or ferrocene (e.g., Ferroquine) to bypass resistance mechanisms.

  • PROTACs: Using the quinoline scaffold as the protein-binding ligand linked to an E3 ligase recruiter to degrade oncogenic proteins rather than just inhibiting them.

References

  • National Institutes of Health (PMC). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2024).[5][6] Retrieved from [Link]

  • Drugs.com. List of Common Quinolones + Uses, Types & Side Effects. (2024).[5][6] Retrieved from [Link]

  • Royal Society of Chemistry (RSC Advances). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).[1][2][7][8][9] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution reactions of quinolines

Application Note: Nucleophilic Aromatic Substitution ( ) of Quinolines Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials (chloroquine), kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (


) of Quinolines 

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterials (fluoroquinolones). Functionalizing this ring system via Nucleophilic Aromatic Substitution (


) is a critical workflow for drug discovery.[1] Unlike benzene, the quinoline ring possesses an intrinsic electronic bias due to the nitrogen atom, which renders the C2 and C4 positions highly electrophilic.

This guide provides a technical deep-dive into the


 of quinolines, distinguishing between halogen displacement  (Classical 

) and hydride displacement (Chichibabin reaction). It offers field-proven protocols, mechanistic rationales for regioselectivity, and troubleshooting strategies to maximize yield and purity.

Mechanistic Principles & Regioselectivity

The Electronic Landscape

The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (


 and 

effects), lowering the energy of the LUMO and making the ring

-deficient. This activates the ring toward nucleophilic attack, specifically at positions ortho (C2) and para (C4) to the nitrogen.
  • C4 Selectivity (

    
     of Halogens):  In 2,4-dihaloquinolines, nucleophilic attack predominantly occurs at the C4 position . The Meisenheimer complex formed from C4 attack retains the aromaticity of the fused benzene ring more effectively than the C2 isomer, and the transition state is stabilized by para-conjugation with the protonated/complexed nitrogen.
    
  • C2 Selectivity (Chichibabin/Hydride Displacement): Conversely, the direct amination of unsubstituted quinoline (Chichibabin reaction) favors the C2 position . This is driven by the coordination of the alkali metal (Na/K) to the ring nitrogen, directing the amide nucleophile to the adjacent C2 carbon.[2]

The Leaving Group Effect

In


, the rate-determining step is the formation of the Meisenheimer complex (nucleophilic addition), not the breaking of the C-X bond. Therefore, the reaction rate follows the order:


Fluorine is the superior leaving group because its high electronegativity inductively stabilizes the anionic transition state, lowering the activation energy for nucleophilic attack.

Visualizing the Mechanism

The following diagram illustrates the reaction coordinate and the critical resonance stabilization that drives C4 selectivity in halo-quinolines.

SNAr_Mechanism cluster_logic Regioselectivity Logic Reactants 4-Chloroquinoline + Nucleophile (Nu-) TS1 Transition State 1 (Nu approach) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Anionic, N-stabilized) TS1->Intermediate Resonance Stabilization TS2 Transition State 2 (Cl departure) Intermediate->TS2 Products 4-Substituted Quinoline + Cl- TS2->Products Aromatization Logic1 Halo-Quinoline (2,4-Cl2) Logic2 C4 Attack Favored Logic1->Logic2 Kinetic Control Logic3 Hydride (Unsub) Logic4 C2 Attack Favored Logic3->Logic4 Coordination Control

Caption: Mechanistic pathway of


 at C4 and decision logic for regioselectivity (Halogen vs. Hydride).

Experimental Protocols

Protocol A: Standard of 4-Chloroquinoline (Amine Coupling)

Application: Synthesis of aminoquinoline derivatives (e.g., Chloroquine analogs).

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)[3]

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv). Note: If the amine is valuable, use 1.0 equiv amine + 2.0 equiv auxiliary base.
    

Procedure:

  • Dissolution: Charge a reaction flask with 4,7-dichloroquinoline and alcohol solvent (concentration ~0.5 M).

  • Addition: Add the amine followed by the base.

  • Reflux: Heat the mixture to reflux (

    
    C).
    
    • Why: The C4-Cl bond is stable; thermal energy is required to overcome the activation barrier for the Meisenheimer complex formation.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume).

    • Precipitate often forms. Filter and wash with cold water.

    • If oil forms: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Acid-Catalyzed (Weak Nucleophiles)

Application: Coupling with anilines or sterically hindered amines.

Concept: Protonation of the quinoline nitrogen (


) significantly increases the electrophilicity of the C4 carbon, allowing weaker nucleophiles to react.

Procedure:

  • Mix: Combine 4-chloroquinoline (1.0 equiv) and Aniline derivative (1.1 equiv) in Ethanol.

  • Catalyst: Add catalytic HCl (1-2 drops of conc. HCl) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

  • Reaction: Reflux for 2–6 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter the solid.

  • Free Basing: Suspend the salt in DCM and wash with saturated

    
     to obtain the free base.
    
Protocol C: The Chichibabin Reaction (Direct C2-Amination)

Application: Introducing an amino group onto an unsubstituted quinoline ring.

Safety Warning: This reaction evolves Hydrogen gas (


) and uses Sodium Amide (

), which reacts violently with water. Ensure strictly anhydrous conditions.

Procedure:

  • Preparation: In a dry 3-neck flask under Argon, suspend

    
     (1.2 equiv) in dry Toluene or Xylene.
    
    • Alternative: Liquid Ammonia can be used at

      
      C for milder conditions, but high-boiling solvents are preferred for kinetics.
      
  • Addition: Add Quinoline (1.0 equiv) dropwise. The solution often turns deep red/brown (formation of the

    
    -complex).
    
  • Heating: Heat to

    
    C.
    
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Quench: Carefully quench with solid ammonium chloride (

    
    ) or minimal ethanol at 
    
    
    
    C to destroy excess amide.
  • Extraction: Add water, extract with EtOAc.

  • Purification: Recrystallization or Column Chromatography (C2-aminoquinolines are polar).

Comparative Data & Optimization

Table 1: Leaving Group & Solvent Effects on Reaction Rate (


) 
VariableConditionRelative Rate (Approx)Notes
Leaving Group Fluorine (-F)100-300Inductive stabilization of TS.
Chlorine (-Cl)1Standard baseline.[4]
Bromine (-Br)0.8Steric bulk hinders nucleophile approach.
Solvent DMSO/DMFHighPolar aprotic solvates cation, leaves Nu- "naked".
Ethanol/IPAModerateH-bonding stabilizes Nu-, slightly reducing reactivity.
TolueneLowPoor solvation of polar transition state.

Troubleshooting Guide:

  • Problem: Low conversion with 4-chloroquinoline.

    • Solution: Switch solvent to NMP or DMSO and increase temp to

      
      C. Or, use Protocol B (Acid Catalysis).
      
  • Problem: Regioselectivity issues in 2,4-dichloroquinoline.

    • Solution: Lower temperature (

      
      C to RT). C4 is kinetically favored; high temps may promote C2 attack or bis-substitution.
      
  • Problem: Formation of hydrolysis product (4-hydroxyquinoline).

    • Solution: Ensure solvents are dry. Hydroxide ions (from wet base/solvent) are potent nucleophiles.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[5] (Foundational mechanism of

    
    ). 
    
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Regioselectivity of Pyridine/Quinoline systems).

  • Chichibabin, A. E., & Zeide, O. A. (1914). Journal of the Russian Physical Chemical Society. (Original description of the Chichibabin reaction).

  • Wolfe, J. P., et al. (2000). Rational Development of Catalysts for Organometallic Coupling Reactions. Accounts of Chemical Research. (Context for modern Pd-catalyzed alternatives).

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis of 4-aminoquinoline derivatives. (Protocol validation for 4-chloroquinoline displacement).

Sources

Application

Application Notes &amp; Protocols: 3-Chloro-7-fluoro-6-methoxyquinoline as a Privileged Scaffold for Kinase Inhibitor Synthesis

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore,beco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore,become a cornerstone of modern drug discovery.[1] Heterocyclic scaffolds are central to the design of these inhibitors, with the quinoline core being a well-established "privileged scaffold" due to its ability to form key interactions within the ATP-binding site of many kinases.[2][3][4] This document provides a detailed guide to the synthetic utility of 3-Chloro-7-fluoro-6-methoxyquinoline , a highly functionalized building block strategically designed for the efficient construction of novel kinase inhibitors. We will explore the strategic value of its unique substitution pattern and provide detailed, field-proven protocols for its elaboration via palladium-catalyzed cross-coupling reactions.

The Quinoline Scaffold: A Strategic Overview

The 3-Chloro-7-fluoro-6-methoxyquinoline scaffold is not a random assortment of functional groups; each component is deliberately placed to maximize its utility in medicinal chemistry. Understanding the role of each part is crucial for its effective implementation in a drug discovery program.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Handle C3-Chloro
Strategic Value of Substituents
  • Quinoline Core : This bicyclic aromatic system serves as a rigid and planar anchor. It is a known bioisostere for the adenine ring of ATP and frequently forms one or more hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.[2][3]

  • C3-Chloro Group : This is the primary point of diversification. The chloro group is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino moieties. Its position directs new substituents towards the solvent-exposed region of the ATP pocket, enabling chemists to fine-tune selectivity and physicochemical properties.

  • C7-Fluoro Group : The introduction of fluorine is a widely used strategy in modern medicinal chemistry.[5] A fluorine atom at the C7 position can profoundly influence the molecule's properties by:

    • Modulating Basicity : Fluorine's strong electron-withdrawing effect can lower the pKa of the quinoline nitrogen, which can improve cell permeability and alter binding interactions.[6][7]

    • Enhancing Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's half-life.[6][7]

    • Improving Binding Affinity : Fluorine can engage in favorable orthogonal multipolar interactions with protein side chains, potentially increasing binding potency.[8]

  • C6-Methoxy Group : The methoxy group can serve multiple purposes. It can act as a hydrogen bond acceptor and its position often allows it to interact with residues in the ribose-binding pocket. Furthermore, it can be used to improve the solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.[9]

G cluster_scaffold 3-Chloro-7-fluoro-6-methoxyquinoline Scaffold Quinoline Core (Hinge Binding Anchor) C3_Cl C3-Chloro (Reactive Handle for Diversification) Scaffold->C3_Cl C7_F C7-Fluoro (Modulates pKa, Metabolic Stability, Binding) Scaffold->C7_F C6_Ome C6-Methoxy (H-Bonding, Solubility, ADME) Scaffold->C6_Ome

Caption: Strategic roles of the substituents on the quinoline scaffold.

Synthetic Protocols: Diversification via Cross-Coupling

The C3-chloro group is readily functionalized using robust and scalable palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful transformations in the medicinal chemist's toolbox: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl groups at the C3 position, which can extend into various sub-pockets of the kinase active site to enhance potency and selectivity.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Quinoline, Boronic Acid, Base, and Pd Catalyst/Ligand in a dry reaction vessel. Purge Purge vessel with an inert gas (Ar or N₂). Start->Purge Solvent Add anhydrous, degassed solvent (e.g., Dioxane/H₂O). Purge->Solvent Heat Heat mixture with stirring (e.g., 90-110 °C). Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute and filter through Celite to remove Pd. Cool->Filter Extract Perform aqueous extraction. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation : To an oven-dried reaction vial, add 3-Chloro-7-fluoro-6-methoxyquinoline (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst and ligand. A reliable system is Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand like SPhos or XPhos (5-10 mol%).[10]

  • Inert Atmosphere : Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition : Add an anhydrous, degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of ~0.1 M with respect to the starting quinoline.[11]

  • Reaction Execution : Place the vial in a preheated oil bath or heating block at 90-110 °C and stir vigorously for 4-16 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-7-fluoro-6-methoxyquinoline product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Suzuki Couplings:

Arylboronic AcidCatalyst SystemConditionsExpected Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100 °C, 8h85-95%
4-Methylphenylboronic acidPd₂(dba)₃/SPhos, K₃PO₄Toluene/H₂O, 110 °C, 6h80-90%
3-Pyridylboronic acidPd(PPh₃)₄, Cs₂CO₃Dioxane/H₂O, 100 °C, 12h70-85%
1-Methyl-1H-pyrazole-4-boronic acidPdCl₂(dppf), K₂CO₃DME/H₂O, 90 °C, 10h75-90%
Protocol: Buchwald-Hartwig Amination

This reaction is a powerful method for installing primary or secondary amines at the C3 position. The resulting amino-quinoline scaffold is a common feature in many potent kinase inhibitors, often forming a crucial hydrogen bond with the kinase hinge region.

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Quinoline, Amine, strong Base (e.g., NaOtBu), and Pd Catalyst/Ligand in a dry vessel. Purge Seal and ensure inert atmosphere (Ar or N₂). Start->Purge Solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Purge->Solvent Heat Heat mixture with stirring (e.g., 80-110 °C). Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Quench carefully, dilute, and filter through Celite to remove solids. Cool->Filter Extract Perform aqueous extraction. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation : Inside a glovebox is recommended. To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq.).[12]

  • Substrate Addition : Add 3-Chloro-7-fluoro-6-methoxyquinoline (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

  • Inert Atmosphere : Seal the vial, remove from the glovebox (if used), and ensure it remains under an inert atmosphere.

  • Solvent Addition : Add anhydrous, degassed solvent such as toluene or 1,4-dioxane to a concentration of ~0.1 M.[13][14]

  • Reaction Execution : Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 2-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The amination of chloroquinolines can be slower than that of bromo- or iodo- analogs.[12][15]

  • Workup : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Buchwald-Hartwig Aminations:

AmineCatalyst SystemBaseConditionsExpected Yield
AnilinePd₂(dba)₃/XantphosNaOt-BuToluene, 110 °C, 18h75-85%
MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane, 100 °C, 24h80-90%
BenzylaminePd₂(dba)₃/XPhosLHMDSToluene, 100 °C, 12h70-80%
N-Boc-piperazinePd₂(dba)₃/XantphosNaOt-BuDioxane, 100 °C, 16h85-95%

Case Study: Synthesis of a Hypothetical EGFR Inhibitor

The quinoline scaffold is structurally related to the quinazoline core found in several approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[2][3] We can use our building block to construct a hypothetical inhibitor targeting EGFR.

Synthetic Design: Our design involves a two-step sequence: a Suzuki coupling to install a 3-aminophenyl group, followed by acylation of the amine to introduce a functionality that can interact with the catalytic lysine and the DFG motif of the kinase.

Synthesis_Pathway Start 3-Chloro-7-fluoro-6-methoxyquinoline Intermediate1 Suzuki Product (Boc-protected amine) Start->Intermediate1 Suzuki Coupling (Protocol 2.1) Boronic 3-(Boc-amino)phenylboronic acid Boronic->Intermediate1 Suzuki Coupling (Protocol 2.1) Acyl Acryloyl chloride Product Hypothetical Covalent EGFR Inhibitor Acyl->Product Acylation (DIPEA, DCM) Intermediate2 Deprotected Amine Intermediate1->Intermediate2 Boc Deprotection (TFA, DCM) Intermediate2->Product Acylation (DIPEA, DCM) Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Our Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention.

Conclusion

3-Chloro-7-fluoro-6-methoxyquinoline is a versatile and strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed fluorine and methoxy groups offer intrinsic advantages for developing drug-like properties, while the C3-chloro position serves as a robust handle for diversification. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable and efficient methods for elaborating this scaffold, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery campaigns.

References

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Stanc, I-U., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]

  • Gherman, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Xplore MedChem (n.d.). Fluorine in drug discovery: Role, design and case studies. Xplore MedChem. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Li, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Briefings in Bioinformatics. [Link]

  • Stanc, I-U., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Al-Hujaily, E. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

  • Zhang, M., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, W., et al. (2021). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers. [Link]

  • Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • CN101402636A - Synthesis method of 4-(3-chlorine-4-fluorobenzene amino)-7-methoxy-6-[3-(4-morpholinyl)-propoxy] quinoline. Patsnap Eureka. [Link]

  • Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]

  • Request PDF (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Molbase. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. Molbase. [Link]

  • Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. [Link]

  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Request PDF (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]

  • Uenishi, J., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. [Link]

  • Google Patents (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

Sources

Method

Experimental Protocol for the Synthesis, Characterization, and Evaluation of a c-Met Kinase Inhibitor: A Case Study on Tepotinib

An Application Guide for Researchers Abstract The cellular-Mesenchymal-to-Epithelial Transition factor (c-Met) receptor tyrosine kinase is a critical driver in the progression of numerous human cancers.[1][2] Its aberran...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The cellular-Mesenchymal-to-Epithelial Transition factor (c-Met) receptor tyrosine kinase is a critical driver in the progression of numerous human cancers.[1][2] Its aberrant activation, often through ligand (Hepatocyte Growth Factor, HGF) binding, gene amplification, or mutation, triggers a cascade of signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis.[3][4] This central role in oncology has established c-Met as a high-priority target for therapeutic intervention.[5][6] This application note provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and biological evaluation of a potent and selective c-Met inhibitor, using the clinically relevant molecule Tepotinib as a representative example. We present a modern, sustainable synthetic route, detailed analytical protocols for structural and purity verification, and robust methodologies for assessing both enzymatic and cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The Rationale for c-Met Inhibition

The HGF/c-Met signaling axis is a complex network essential for normal embryonic development and tissue repair.[3] However, its dysregulation is a hallmark of many malignancies, where it is linked to aggressive tumor behavior and poor clinical prognosis.[7][8] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) in its catalytic domain.[9] This phosphorylation event creates docking sites for various downstream adaptor proteins, leading to the activation of multiple pro-oncogenic signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3]

cMet_Signaling_Pathway

Given its direct role in driving cancer progression, the development of small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain has been a major focus of pharmaceutical research.[5] Tepotinib is a potent and selective, ATP-competitive Type I c-Met kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[10][11] This document outlines the complete workflow for its synthesis and evaluation.

Synthesis of Tepotinib: A Modern, Convergent Approach

The synthesis of a complex molecule like Tepotinib requires a strategic approach. While early routes involved a lengthy 8-step linear sequence, more recent developments have established a highly efficient 5-step (3 steps in the longest linear sequence) and sustainable synthesis.[12][13] This modern route, which we will detail here, offers a significantly higher overall yield (~75% vs. ~27%) and employs greener chemistry principles, such as using ppm-level palladium catalysts and aqueous reaction media for key bond-forming steps.[13]

Overall Synthetic Strategy

The strategy is convergent, involving the synthesis of two key fragments, a "northern" pyridazinone core and a "southern" piperidine side-chain, which are then coupled together in the final step. This approach is generally more efficient than a linear synthesis as it allows for the parallel preparation of advanced intermediates.

Synthesis_Workflow

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of the "Northern" Fragment (Intermediate 5)

This part of the synthesis involves two sequential Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its ability to efficiently form carbon-carbon bonds between aryl halides and boronic acids/esters.

  • Step 1 (Suzuki-Miyaura Coupling 1): To a solution of 3-chloropyridazine and (3-cyanophenyl)boronic acid in an aqueous medium, add a suitable base (e.g., K₃PO₄) and a ppm-level palladium catalyst (e.g., a pre-formed Pd-phosphine complex).

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup & Isolation: Upon completion, cool the reaction, extract the product (Intermediate 4) with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Step 2 (Suzuki-Miyaura Coupling 2): Dissolve the crude Intermediate 4 and 3-formylphenylboronic acid in an aqueous solvent system.

  • Reaction & Workup: Add a base and the palladium catalyst as in Step 1. Heat and monitor the reaction. Once complete, perform an aqueous workup and extraction to isolate the crude "Northern" fragment (Intermediate 5). This intermediate can often be used in the next step without further purification.

Protocol 2.2.2: Synthesis of the "Southern" Fragment (Intermediate 9)

  • Step 3 (Alkylation): In a suitable solvent like N,N-Dimethylformamide (DMF), combine alcohol 6 and bromide 7 . Add a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) to facilitate the alkylation.[13]

  • Reaction & Isolation: Stir the mixture at room temperature or with gentle heating until TLC/LC-MS indicates the completion of the reaction. Perform a standard aqueous workup to isolate the N-Boc protected intermediate 8 . Purify by flash column chromatography if necessary.

  • Step 4 (Deprotection & N-methylation): Subject intermediate 8 to Eschweiler-Clarke conditions. This involves heating the intermediate in a mixture of formic acid and aqueous formaldehyde.[13][14] This single operation efficiently removes the Boc protecting group and methylates the resulting secondary amine on the piperidine ring.

  • Workup: After the reaction is complete, cool the mixture, neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution), and extract the "Southern" fragment (Intermediate 9) with an organic solvent. Dry and concentrate the organic phase to yield the product.

Protocol 2.2.3: Final Coupling to Synthesize Tepotinib

  • Step 5 (Reductive Amination): Combine the "Northern" fragment (aldehyde 5 ) and the "Southern" fragment (amine 9 ) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the mixture. STAB is often preferred for reductive aminations as it is less basic and more selective than other hydrides, minimizing side reactions.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC/LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the crude Tepotinib into an organic solvent. After drying and concentration, the final product must be purified. Flash column chromatography on silica gel is typically employed. The final pure product is often recrystallized from a suitable solvent system (e.g., isopropyl alcohol) to yield a crystalline solid.[14]

Parameter Modern "Green" Synthesis[13] Earlier Patented Synthesis[12][14] Rationale for Improvement
Longest Linear Sequence 3 steps8 stepsConvergent strategy is more time- and resource-efficient.
Overall Yield ~75%~27%Higher efficiency at each step and fewer steps lead to a dramatic increase in overall yield.
Key C-C Coupling Suzuki-MiyauraSuzuki-MiyauraThe reaction itself is robust, but the conditions are key.
Catalyst Loading ppm levels of PdHigher, % levels of PdReduces cost and heavy metal contamination, aligning with green chemistry principles.
Solvents Aqueous media, EthanolNMP, other toxic solventsUse of environmentally benign solvents improves the safety and sustainability of the process.

Purification and Analytical Characterization

Verifying the identity and purity of the synthesized compound is a non-negotiable step in drug discovery. A compound's biological activity is meaningless without confirmation of its structure and a high degree of purity (>95% is a common standard).

Purification by Flash Column Chromatography
  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent system).

  • Procedure:

    • Dissolve the crude Tepotinib in a minimal amount of the chromatography eluent or DCM.

    • Load the sample onto a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Tepotinib.

Analytical Verification
Technique Purpose Expected Result for Tepotinib (C₂₉H₂₈N₆O₂)[11]
¹H NMR Confirms the chemical structure by showing the chemical environment and connectivity of all hydrogen atoms.The spectrum should show distinct peaks corresponding to all protons in the structure, with correct chemical shifts, integration values, and splitting patterns.
LC-MS Provides the molecular weight of the compound and an initial assessment of purity.A prominent peak corresponding to the mass-to-charge ratio (m/z) of Tepotinib [M+H]⁺ (approx. 493.6 g/mol ).
HPLC Determines the purity of the final compound by separating it from any remaining impurities.A single major peak with a purity level of ≥95% as determined by the peak area percentage.

Biological Evaluation: From Enzyme to Cell

Once the compound's identity and purity are confirmed, the next critical phase is to assess its biological activity. This involves a tiered approach, starting with the isolated enzyme target and progressing to a more complex cellular environment.

Biological_Evaluation_Workflow

Protocol: In Vitro c-Met Kinase Activity Assay (IC₅₀ Determination)
  • Objective: To measure the concentration of Tepotinib required to inhibit 50% of the c-Met enzyme's activity (IC₅₀). This is a direct measure of the compound's potency against its intended target. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a reliable and straightforward method.[15][16]

  • Materials: Recombinant c-Met kinase, kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, synthesized Tepotinib, 96- or 384-well plates, ADP-Glo™ reagents, and a luminometer.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of Tepotinib in DMSO. The final DMSO concentration in the assay should not exceed 1%.[16][17]

    • Assay Setup: To the wells of a microplate, add the diluted inhibitor or DMSO (vehicle control).

    • Master Mix: Add a master mix containing kinase assay buffer, ATP, and the kinase substrate to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding diluted recombinant c-Met enzyme to each well.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[17]

    • Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[15]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the percentage of kinase activity against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Proliferation (MTT) Assay
  • Objective: To determine the effect of Tepotinib on the viability and proliferation of a c-Met-dependent cancer cell line (e.g., EBC-1, MKN-45, or MHCC97H).[10][18]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of Tepotinib or a vehicle control (DMSO).

    • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the log concentration of Tepotinib to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for c-Met Target Engagement
  • Objective: To visually confirm that Tepotinib inhibits the phosphorylation of c-Met in a cellular context, providing direct evidence of on-target activity.

  • Procedure:

    • Cell Treatment: Seed a c-Met dependent cell line in 6-well plates. Once confluent, starve the cells (e.g., in serum-free media) for several hours.

    • Inhibitor Pre-treatment: Treat the cells with varying concentrations of Tepotinib (e.g., 0, 10, 50, 100 nM) for 1-2 hours.[19]

    • Stimulation: Stimulate the c-Met pathway by adding HGF (e.g., 50 ng/mL) for the last 15-30 minutes of incubation to induce robust c-Met phosphorylation.[19]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20][21]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][22]

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[22] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (p-Met).

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

    • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Met and a loading control protein like β-actin or GAPDH.[19][23]

    • Analysis: A dose-dependent decrease in the p-Met band intensity relative to the total c-Met and loading control confirms the inhibitory activity of Tepotinib.

Conclusion

This application note provides a comprehensive and integrated protocol for the synthesis and evaluation of the c-Met inhibitor Tepotinib. By following these detailed methodologies, researchers can confidently synthesize the target compound, verify its structural integrity and purity, and rigorously assess its biological activity. The presented workflow, from chemical synthesis to cellular target engagement, represents a foundational paradigm in the preclinical discovery and characterization of small-molecule kinase inhibitors, enabling the robust identification and validation of new therapeutic candidates.

References

  • Underiner, T. L., Herbertz, T., & Miknyoczki, S. J. (2010). Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Anti-Cancer Agents in Medicinal Chemistry, 10(1), 7–27. [Link]

  • Lee, D., Sung, E.-S., Ahn, J.-H., An, S., Huh, J., & You, W.-K. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Expert Opinion on Drug Discovery, 10(4), 407-421. [Link]

  • Goyal, L., Zheng, H., Yurgelun, M. B., et al. (2017). Clinical Development of c-MET Inhibition in Hepatocellular Carcinoma. Targeted Oncology, 12(1), 15-27. [Link]

  • Peng, G., Yang, X., He, J., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Cancer Letters, 597, 217728. [Link]

  • AbbVie Science. (n.d.). c-MET. AbbVie Science Website. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]

  • Faria, C., Pimenta, C., & Soares, P. (2018). Recent advances in the discovery of small molecule c-Met Kinase inhibitors. European Journal of Medicinal Chemistry, 142, 195-215. [Link]

  • Organ, S. L., & Tsao, M.-S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]

  • Lv, P.-C., Yang, Y.-S., & Wang, Z.-C. (2019). Recent Progress in the Development of Small Molecule c-Met Inhibitors. Current Topics in Medicinal Chemistry, 19(15), 1276-1288. [Link]

  • Liu, X., Wang, Q., Yang, G., et al. (2011). Development of c-MET pathway inhibitors. Expert Opinion on Investigational Drugs, 20(8), 1071-1088. [Link]

  • Boeira, E. O., Moro, A. V., & Lipshutz, B. H. (2021). Short and sustainable synthesis of the anticancer agent tepotinib. Green Chemistry, 23(20), 8044-8047. [Link]

  • Kumar, D., Kumar, P., & Singh, S. K. (2021). Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. The Journal of Organic Chemistry, 86(10), 7164-7172. [Link]

  • Awad, M. M., & Oxnard, G. R. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 2415. [Link]

  • Royal Society of Chemistry. (2025). Short and sustainable synthesis of the anticancer agent tepotinib. RSC Publishing. [Link]

  • Stuart, D. D., Ammons, D., Garon, E. B., et al. (2015). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 6(31), 30790–30803. [Link]

  • Wang, Y., Zhang, Y., Li, Y., et al. (2022). Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer. ACS Omega, 7(11), 9479-9492. [Link]

  • Cui, J. J., McTigue, M., Nambu, M., et al. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry, 55(4), 1639-1654. [Link]

  • Bauer, M. R., Jooss, K., & Chicarelli, M. J. (2016). Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. ACS Medicinal Chemistry Letters, 7(4), 400-405. [Link]

  • Zhang, M., Wang, X., & Liu, Y. (2022). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 32(5), 513-530. [Link]

  • Liu, X., Wang, Q., Yang, G., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(5), 958-969. [Link]

  • Sun, H., Li, Y., & Zhang, A. (2019). Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents. Molecules, 24(7), 1253. [Link]

  • Adlington, N. K., Agnew, L. R., Campbell, A. D., et al. (2019). Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. Organic Process Research & Development, 23(4), 545-554. [Link]

  • Zhang, A., Sun, H., & Li, Y. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules, 27(17), 5433. [Link]

  • Daicel Pharma Standards. (n.d.). Tepotinib Impurities Manufacturers & Suppliers. Daicel Website. [Link]

  • Adlington, N. K., Agnew, L. R., Campbell, A. D., et al. (2018). Process Design and Optimization in the Pharmaceutical Industry: A Suzuki–Miyaura Procedure for the Synthesis of Savolitinib. The Journal of Organic Chemistry, 83(22), 14039-14049. [Link]

  • Lv, K., Wang, Q., & Fan, H. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1547-1557. [Link]

  • Cui, J. J., Shen, H., Tran-Dube, M., et al. (2008). Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 51(20), 6332-6344. [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2025). Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy. Journal of Medicinal Chemistry, 68(4), 1641-1662. [Link]

  • Abella, J. V., & Peschard, P. (2007). Molecular Imaging of c-Met Kinase Activity. Journal of Nuclear Medicine, 48(7), 1145-1152. [Link]

  • Wang, X., Gong, Y., & Zhou, Y. (2021). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 26(16), 4983. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience Website. [Link]

  • Hu, L., Wang, Y., & Li, Y. (2023). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291589. [Link]

  • ResearchGate. (n.d.). C-met and Gtk form a complex in vivo. An in vitro kinase assay... ResearchGate Website. [Link]

  • Hughes, D. L. (2021). Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development, 25(10), 2134-2146. [Link]

  • New Drug Approvals. (2018). Savolitinib. New Drug Approvals Website. [Link]

  • Hughes, D. L. (2021). Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development, 25(10), 2134-2146. [Link]

  • ResearchGate. (n.d.). Western blot analysis detection of c-Met expression. ResearchGate Website. [Link]

Sources

Application

Revolutionizing the Analysis of Halogenated Quinolines: A Detailed GC-MS Protocol for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative for Halogenated Quinolines Halogenated quinolines represent a critical class of compounds with wideranging applications, from pharmaceuticals and agrochemicals to materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Halogenated Quinolines

Halogenated quinolines represent a critical class of compounds with wideranging applications, from pharmaceuticals and agrochemicals to materials science. Their structural diversity and biological activity necessitate robust and reliable analytical methods for their detection and quantification. This is particularly crucial in drug development, where understanding pharmacokinetics, metabolism, and impurity profiles is paramount for ensuring safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high sensitivity and specificity.

This comprehensive guide provides a detailed protocol for the analysis of halogenated quinoline compounds by GC-MS. Moving beyond a simple recitation of steps, this document delves into the rationale behind each procedural choice, empowering researchers to not only replicate the method but also to adapt and troubleshoot it for their specific needs. We will explore the nuances of sample preparation across various matrices, the optimization of GC-MS parameters, and the implementation of rigorous quality control measures to ensure data of the highest integrity.

Foundational Principles: Why GC-MS for Halogenated Quinolines?

The suitability of GC-MS for analyzing many halogenated quinolines stems from their inherent volatility and thermal stability. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the analytical column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns.

However, the diverse nature of halogenated quinolines, particularly those with polar functional groups, can present analytical challenges. Issues such as poor chromatographic peak shape, thermal degradation, and matrix interference are common hurdles. This protocol addresses these challenges through a combination of meticulous sample preparation, optimized instrumental conditions, and, where necessary, chemical derivatization.

I. Sample Preparation: The Gateway to Accurate Analysis

The adage "garbage in, garbage out" holds particularly true for GC-MS analysis. The primary goals of sample preparation are to isolate the analytes of interest from the sample matrix, remove interfering substances, and present the analytes in a solvent compatible with the GC system.[1] The choice of sample preparation technique is dictated by the matrix and the physicochemical properties of the target halogenated quinoline.

A. Liquid-Liquid Extraction (LLE) for Biological Fluids (Plasma, Urine)

LLE is a robust and widely used technique for extracting analytes from aqueous matrices like plasma and urine.[2] The principle lies in partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Protocol: LLE for Halogenated Quinolines in Plasma

  • Sample Pre-treatment: To 1 mL of plasma in a glass centrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the target analyte). This is a critical step to correct for variability in extraction efficiency and instrument response.[3]

  • pH Adjustment: Adjust the sample pH to basic (pH 9-10) with a suitable buffer (e.g., 1 M sodium carbonate). This ensures that basic quinoline nitrogen is deprotonated, increasing its solubility in the organic solvent.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying and Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent thermal degradation of the analytes.[4]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of a volatile organic solvent compatible with the GC injection system, such as ethyl acetate or hexane.[5]

B. Solid-Phase Extraction (SPE) for Complex Matrices

SPE offers a more selective and efficient alternative to LLE, particularly for complex matrices or when a higher degree of sample cleanup is required.[6][7] It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, while interferences are washed away.

Protocol: SPE for Halogenated Quinolines in Urine

  • Sample Pre-treatment: To 5 mL of urine, add 10 µL of the internal standard solution. If the urine contains significant particulate matter, centrifuge or filter the sample prior to extraction.[8]

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by sequentially passing through methanol and then water, as per the manufacturer's instructions.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. For example, a wash with a mild organic solvent in water can remove polar interferences, while a wash with a non-polar solvent can remove lipids.

  • Elution: Elute the retained halogenated quinolines with a small volume of an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis, as described in the LLE protocol.

C. Derivatization: Enhancing Volatility and Detectability

For halogenated quinolines containing polar functional groups such as carboxylic acids or hydroxyls (e.g., 8-hydroxyquinoline derivatives), direct GC-MS analysis can be challenging due to their low volatility and potential for thermal degradation.[9] Derivatization chemically modifies these polar groups to create more volatile and thermally stable derivatives.[10]

Protocol: Silylation of Hydroxylated Halogenated Quinolines

  • Sample Preparation: The dried extract containing the hydroxylated halogenated quinoline is placed in a reaction vial.

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Heat the vial at 60-80°C for 30-60 minutes to complete the derivatization reaction.

  • Analysis: The resulting trimethylsilyl (TMS) ether is now more volatile and can be directly injected into the GC-MS.

II. GC-MS Instrumental Parameters: Optimizing Separation and Detection

The successful analysis of halogenated quinolines by GC-MS hinges on the careful optimization of instrumental parameters to achieve good chromatographic separation and sensitive detection.

Table 1: Recommended GC-MS Parameters for Halogenated Quinoline Analysis

ParameterRecommended SettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessSplitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column.[5]
Injector Temperature250 - 280 °CThis temperature should be high enough to ensure rapid volatilization of the analytes but low enough to minimize thermal degradation.[11] The thermal stability of the specific halogenated quinoline should be considered.
Injection Volume1 µLA standard injection volume that balances sensitivity with potential for column overload.
Carrier GasHelium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)This flow rate provides a good balance between analysis time and chromatographic resolution.
ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column that provides good separation for a wide range of aromatic compounds. For more polar analytes, a mid-polarity column may be considered.[12]
Oven Temperature ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)The temperature program should be optimized to achieve good separation of the target analytes from each other and from matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ionization Energy70 eVThe standard ionization energy for generating reproducible fragmentation patterns for library matching.
Ion Source Temperature230 °CThis temperature should be high enough to prevent condensation of analytes but not so high as to cause thermal degradation within the ion source.
Quadrupole Temperature150 °CA typical setting to ensure stable mass analysis.
Mass Scan Range50 - 550 amuThis range should encompass the molecular ions and major fragment ions of the target halogenated quinolines.
Solvent Delay3 - 5 minutesTo prevent the high concentration of the injection solvent from entering the mass spectrometer and causing filament damage.

III. Data Analysis and Quality Control: Ensuring Trustworthy Results

Accurate and reliable data are the cornerstones of scientific research and drug development. Implementing a robust quality control (QC) system is essential for validating the entire analytical process.

A. Calibration and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

B. Quality Control Measures
  • Method Blank: A sample containing all reagents except the analyte is processed and analyzed to check for contamination.

  • Spiked Samples (Matrix Spikes): A known amount of the analyte is added to a blank matrix sample and analyzed to assess the accuracy and recovery of the method.

  • Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the entire analytical method.

  • Internal Standards: As previously mentioned, the use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[3]

Workflow and Pathway Diagrams

Experimental Workflow for GC-MS Analysis of Halogenated Quinolines

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract Derivatize Derivatization (if needed) Extract->Derivatize Concentrate Concentration & Reconstitution Derivatize->Concentrate Derivatize->Concentrate Polar Analytes Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: Workflow for GC-MS analysis of halogenated quinolines.

Logical Relationship for Method Validation

Method Validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy/ Recovery Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion: A Foundation for Confident Analysis

This detailed application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of halogenated quinoline compounds. By understanding the "why" behind each step, from sample preparation to data analysis, researchers and drug development professionals can confidently implement and adapt this methodology for their specific analytical needs. The emphasis on robust sample preparation techniques, optimized instrumental parameters, and rigorous quality control ensures the generation of high-quality, reliable data, which is indispensable for advancing scientific knowledge and ensuring the safety and efficacy of new therapeutics.

References

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026). MDPI. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Davis. [Link]

  • The determination of clioquinol in biological materials by extractive alkylation and gas-liquid chromatography. (1976). PubMed. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Advances in Engineering Technology Research. [Link]

  • Bioanalytical Sample Preparation. (n.d.). Agilent Technologies. [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]

  • Deuterated Standards. (n.d.). Manasa Life Sciences. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Advanced Bio-analytical Service. [Link]

  • Measurement of fluoroquinolone antibiotics from human plasma using hollow fiber liquid phase microextraction based on carrier mediated transport. (2012). ResearchGate. [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014). Biotage. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. (n.d.). Pharmacognosy Journal. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PMC. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). SciSpace. [Link]

  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (2014). Oxford Academic. [Link]

  • a review on gas chromatography-mass spectrometry (gc-ms). (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations. (n.d.). ResearchGate. [Link]

  • UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. (n.d.). PMC. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC. [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI. [Link]

  • Pharmaceutical Applications of Gas Chromatography. (n.d.). Scientific Research Publishing. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2026). LCGC. [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2022). MDPI. [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (n.d.). ResearchGate. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Vietnam Journal of Science, Technology and Engineering. [Link]

  • GC/MS and LC/MS-based Tissue Metabolomic Analysis Detected Increased Levels of Antioxidant Metabolites in Colorectal Cancer. (n.d.). Kobe University. [Link]

  • Detection of abused drugs in urine by GC-MS. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction. (n.d.). ResearchGate. [Link]

  • Anyone here run a urine SPE method for toxicological analysis? (2024). Reddit. [Link]

  • Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization. (2010). PubMed. [Link]

  • Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Springer Protocols. [Link]

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline. (2018). SIELC Technologies. [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). American-Eurasian Network for Scientific Information. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (n.d.). Smithsonian Research Online. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). PMC. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC. [Link]

  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (n.d.). PubMed. [Link]

  • Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. (2025). ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Cytotoxicity Screening of Quinoline Derivatives

Introduction: The Therapeutic Promise and Challenge of Quinoline Derivatives Quinoline, a heterocyclic aromatic compound, serves as the structural backbone for a vast array of molecules with significant therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Challenge of Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound, serves as the structural backbone for a vast array of molecules with significant therapeutic potential.[1] Derivatives of this scaffold are cornerstones in medicine, most famously represented by the antimalarial drug chloroquine. In oncology, quinoline-based compounds have emerged as a promising class of anticancer agents.[2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the disruption of critical signaling pathways involved in cancer cell proliferation and survival.[1][2][4]

The journey from a newly synthesized quinoline derivative to a potential clinical candidate is rigorous. A critical first step in this process is the comprehensive in vitro evaluation of its cytotoxic effects.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vitro cytotoxicity screening program for novel quinoline derivatives. We will delve into the core principles of key assays, provide field-tested protocols, and explain the causality behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Cytotoxicity Assessment

The initial screening phase aims to answer a fundamental question: Does the quinoline derivative exhibit cytotoxic activity against cancer cells, and at what concentration? Two of the most widely used methods to determine this are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[5]

The MTT Assay: A Measure of Metabolic Viability

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing a cell's metabolic activity, which serves as an indicator of cell viability.[6][7] In living, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] This conversion only occurs in viable cells.[6] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified using a spectrophotometer.[6]

Experimental Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis CellSeeding 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) Adhesion 2. Incubation (24h) (Allow cells to adhere) CellSeeding->Adhesion Treatment 4. Treat Cells (48-72h) (Include Vehicle & Positive Controls) Adhesion->Treatment CompoundPrep 3. Prepare Serial Dilutions (Quinoline Derivatives) CompoundPrep->Treatment AddMTT 5. Add MTT Reagent (0.5 mg/mL final concentration) Treatment->AddMTT IncubateMTT 6. Incubate (2-4h) (Allow formazan formation) AddMTT->IncubateMTT Solubilize 7. Add Solubilization Buffer (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance Calculate 9. Calculate % Viability & Determine IC50 ReadAbsorbance->Calculate

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Quinoline derivatives dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)[8]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6][8]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the quinoline compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[8]

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells) for background subtraction.

    • Carefully remove the old medium and add 100 µL of the medium containing the test compounds or controls.

    • Incubate the plates for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible within the cells under a microscope.[10]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization buffer.

The LDH Assay: A Measure of Membrane Integrity

Principle of the Assay Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cells.[11][12] Under normal conditions, it remains within the cell. However, when the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[11][13] The LDH assay quantifies the amount of this released enzyme. The assay is based on a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. The NADH then drives the reduction of a tetrazolium salt (like INT) into a colored formazan product, which can be measured colorimetrically at ~490 nm.[14] The amount of color produced is proportional to the amount of LDH released and, therefore, to the level of cell lysis.[14]

Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • Cell cultures treated as described in the MTT assay (Steps 1 & 2).

  • Commercially available LDH Cytotoxicity Assay Kit (containing Lysis Solution, Substrate Mix, and Stop Solution).

  • Microplate reader.

Procedure:

  • Prepare Controls: In the same 96-well plate where cells were treated with quinoline derivatives, set up the following LDH controls:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution (10X) for 45 minutes before the assay. This lyses all cells and represents 100% cytotoxicity.[14]

    • Vehicle Control: Cells treated with the DMSO vehicle.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at ~400 g for 5-10 minutes to pellet any detached cells.[11]

  • Assay Reaction:

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and dye solutions).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

    • Add 50 µL of Stop Solution to each well to terminate the reaction.[14]

    • Measure the absorbance at 490-492 nm within 1 hour.[14]

Part 2: Elucidating the Mechanism of Cell Death

Once a quinoline derivative has been confirmed to be cytotoxic, the next critical step is to understand how it kills the cancer cells. A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death.[2][15]

The Hallmarks of Apoptosis

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a specific family of proteases called caspases.[15] Caspases-3 and -7 are key "executioner" caspases that cleave a multitude of cellular proteins, leading to the dismantling of the cell.[16] Therefore, measuring the activity of caspase-3 and -7 is a direct and reliable method for quantifying apoptosis.

The Intrinsic Apoptosis Pathway Many chemotherapeutic agents, likely including cytotoxic quinoline derivatives, trigger the intrinsic (or mitochondrial) pathway of apoptosis.[15][17][18] This pathway is initiated by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[15] Cytochrome c then forms a complex with Apaf-1 and procaspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, committing the cell to apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Quinoline Quinoline Derivative (Induces DNA Damage/Stress) Mito Mitochondrion Quinoline->Mito CytoC_Release Cytochrome c Release Mito->CytoC_Release Apoptosome Apoptosome Formation (Cyto c + Apaf-1 + Pro-Caspase-9) CytoC_Release->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp37 Active Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis.

The Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis

Principle of the Assay The Caspase-Glo® 3/7 Assay is a highly sensitive, homogeneous luminescent method for measuring the activity of caspases-3 and -7.[19][20] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[19][21] Upon cleavage, a substrate for luciferase (aminoluciferin) is released. This aminoluciferin is then utilized by the luciferase enzyme, also present in the reagent, to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity in the sample.[19][20][21] The "add-mix-measure" format makes it ideal for high-throughput screening.[19]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cell cultures treated with quinoline derivatives in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega, Cat# G8090 or similar).

  • Plate-reading luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells with the quinoline compounds in a white-walled 96-well plate as previously described. The optimal treatment time to detect apoptosis may be shorter than for general cytotoxicity (e.g., 12, 24, or 48 hours).

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[22]

    • Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent, as per the manufacturer's protocol. Mix by gentle inversion until the substrate is dissolved.[22]

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.[22]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[19][22]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[22]

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Quantitative Data Presentation

The primary endpoint for the MTT and LDH assays is the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell viability or causes 50% cytotoxicity, respectively.[5] This value is a key measure of a compound's potency. For apoptosis assays, results are often expressed as fold-change in caspase activity relative to the vehicle-treated control cells.

Data should be summarized in a clear, tabular format for easy comparison across different compounds and cell lines.

Table 1: Sample Cytotoxicity and Apoptosis Data for Novel Quinoline Derivatives

CompoundCell LineAssayIncubation TimeIC₅₀ (µM)Max Caspase-3/7 Activation (Fold Change vs. Vehicle)
Quinoline-A HCT-116 (Colon)MTT72h8.125.8 at 10 µM (24h)
Quinoline-A HT-29 (Colon)MTT72h9.194.2 at 10 µM (24h)
Quinoline-B SF-295 (CNS)MTT72h0.319.5 at 0.5 µM (24h)
Quinoline-C HEp-2 (Larynx)MTT72h>501.2 at 50 µM (24h)
Doxorubicin HCT-116 (Colon)MTT72h0.558.1 at 1 µM (24h)

Note: Data presented is illustrative. Actual IC₅₀ values for quinoline derivatives can vary widely based on their specific substitutions and the cell line tested.[5][23]

Interpreting the Results
  • Potency and Selectivity: A low IC₅₀ value indicates high potency. By screening against a panel of different cancer cell lines, one can identify compounds with broad-spectrum activity or those that are selective for a particular cancer type.

  • Mechanism of Action: A potent cytotoxic effect (low IC₅₀ in MTT/LDH assays) coupled with a significant increase in caspase-3/7 activity strongly suggests that the quinoline derivative induces cell death primarily through apoptosis.

  • Discordant Results: If a compound shows high cytotoxicity in the LDH assay but low activity in the MTT assay, it might indicate a rapid, necrotic mode of cell death where cells lose membrane integrity before a significant decline in metabolic activity occurs. Conversely, a potent effect in the MTT assay with weak caspase activation might point towards non-apoptotic cell death mechanisms or cytostatic effects (inhibition of proliferation rather than killing).[7]

Conclusion

The in vitro cytotoxicity screening pipeline described here provides a robust framework for the initial evaluation of novel quinoline derivatives. By systematically assessing metabolic viability, membrane integrity, and the induction of apoptosis, researchers can efficiently identify promising lead compounds for further development. The combination of these assays provides a multi-faceted view of a compound's biological activity, ensuring that subsequent, more resource-intensive studies are focused on candidates with the highest therapeutic potential.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. (2024). [Link]

  • Common Pathways of Apoptotic Cell Death. Encyclopedia MDPI. (2024). [Link]

  • Schematic representation of both major apoptosis signaling pathways... ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. (2016). [Link]

  • Apoptosis pathways in cancer and cancer therapy. Onkologie. (2004). [Link]

  • Chemotherapeutic Approaches for Targeting Cell Death Pathways. International Journal of Molecular Sciences. (2011). [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Cancer Biology & Therapy. (2015). [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013). [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • An overview of quinoline derivatives as anti-cancer agents. ResearchGate. (2024). [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). [Link]

  • LDH cytotoxicity assay. protocols.io. (2024). [Link]

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. (2012). [Link]

  • Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives. Ovid. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. (2024). [Link]

Sources

Application

Application Note: High-Throughput In Silico ADME/Tox Profiling of Quinoline Scaffolds

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors (Lenvatinib). However, this sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors (Lenvatinib). However, this scaffold carries inherent liabilities: high lipophilicity leading to poor solubility, frequent hERG channel blockade (cardiotoxicity), and mutagenic potential via DNA intercalation. This Application Note provides a rigorous, self-validating in silico workflow to profile quinoline derivatives. By integrating SwissADME , ADMETlab 2.0 , and ProTox-3.0 , researchers can identify and eliminate high-risk candidates before synthesis, adhering to the "Fail Early, Fail Cheap" paradigm.

Section 1: The Quinoline Liability Profile

Before initiating software protocols, one must understand why quinolines fail. The flat, aromatic, nitrogen-containing heterocycle predisposes these molecules to specific ADME/Tox failures.

ParameterCommon Quinoline LiabilityMechanistic Cause
Lipophilicity (LogP) Often > 4.0Fused aromatic rings increase hydrophobic surface area.
hERG Inhibition High Risk (QTc prolongation)

-

stacking with Phe656/Tyr652 in the hERG pore; protonated Nitrogen interaction.
Mutagenicity Ames PositivePlanar structure facilitates DNA intercalation; metabolic activation to epoxides.
CYP Inhibition CYP2D6 / CYP3A4 InhibitorNitrogen lone pair coordinates with Heme iron; lipophilicity drives active site binding.

Section 2: Physicochemical Filtering (SwissADME)

Objective: Eliminate compounds with poor bioavailability and solubility early in the pipeline.

Protocol 1: The "Traffic Light" Filter

Tool: Input: SMILES list (Canonical).

  • Submission: Paste up to 50 SMILES strings into the SwissADME interface.

  • Key Output Analysis:

    • Lipophilicity (Consensus LogP):

      • Target:

        
        .
        
      • Quinoline Insight: Unsubstituted quinolines often exceed LogP 3.5. If LogP > 5, flag for solubility issues.

    • Water Solubility (LogS):

      • Target: LogS > -4.0 (Moderately Soluble).

      • Action: If LogS < -6.0, the compound will likely precipitate in biological assays.

    • PAINS (Pan-Assay Interference Compounds):

      • Check for quinone-methide formation potential, common in oxidized quinolines.

Expert Insight: Do not rely solely on Lipinski’s Rule of 5. For quinolines, the Veber Rule (Rotatable Bonds


 10, TPSA 

140 Ų) is often more predictive of oral bioavailability because the rigid scaffold restricts conformational flexibility.

Section 3: Comprehensive ADME & Toxicity (ADMETlab 2.0)

Objective: Quantitative prediction of metabolic stability and specific toxicity endpoints.

Protocol 2: The ADMET Matrix

Tool:

  • Batch Prediction: Upload your .smi or .sdf file.

  • Critical Checkpoints for Quinolines:

A. Metabolism (CYP450)

Quinolines are notorious CYP2D6 inhibitors.

  • Metric: CYP2D6 Inhibitor probability.

  • Threshold: Probability > 0.7 indicates high risk.

  • Consequence: Drug-Drug Interactions (DDIs) with beta-blockers or antidepressants.

B. hERG Blockade (The "Quinoline Killer")
  • Metric: hERG Blockers (Probability).

  • Threshold: > 0.6 requires structural modification.

  • Validation: If flagged, proceed to Molecular Docking (Section 4).

C. Blood-Brain Barrier (BBB)[1][2]
  • Metric: BBB Penetration.[1][2]

  • Context:

    • Desired: For CNS targets (e.g., Alzheimer's).

    • Undesired: For peripheral infection/cancer (increases neurotoxicity risk).

    • Note: Quinolines are highly BBB permeable unless substituted with polar groups (sulfonamides, carboxylic acids).

Section 4: Toxicity Deep Dive & Structural Alerts

Objective: Mechanistic toxicity prediction using the latest machine learning models.

Protocol 3: Endpoint Specificity

Tool: (Successor to ProTox-II)

  • Input: Single molecule SMILES (for lead optimization).

  • Focus Areas:

    • Hepatotoxicity: Look for "Active" prediction.[3][4][5] Quinolines can form reactive epoxide intermediates (via CYP bioactivation) that bind to hepatic proteins.

    • Mutagenicity: Check "Ames Toxicity".

    • LD50: Compare the predicted lethal dose against your therapeutic index target.

Visualization: The Evaluation Workflow

The following diagram illustrates the decision tree for filtering quinoline libraries.

Quinoline_Workflow cluster_PhysChem Step 1: Physicochemical (SwissADME) cluster_ADME Step 2: ADME (ADMETlab 2.0) cluster_Tox Step 3: Toxicity (ProTox-3.0) Start Quinoline Library (SMILES) LogP Lipophilicity (LogP > 5.0?) Start->LogP Solubility Solubility (LogS < -6.0?) LogP->Solubility Pass Discard DISCARD / REDESIGN LogP->Discard Fail (Too Lipophilic) CYP CYP2D6 Inhibition (Prob > 0.7?) Solubility->CYP Pass Solubility->Discard Fail (Insoluble) hERG hERG Blockade (Cardiotoxicity) CYP->hERG Pass CYP->Discard Fail (DDI Risk) BBB BBB Permeability (Target Specific) Mutagen Ames Mutagenicity hERG->Mutagen Pass hERG->Discard Fail (QT Prolongation) Mutagen->Discard Fail (Genotoxic) Lead LEAD CANDIDATE Mutagen->Lead Pass

Caption: Hierarchical filtering workflow for quinoline compounds. Rejection criteria are based on industry-standard thresholds (LogP > 5, hERG pIC50 < 5).

Section 5: Mechanistic Validation (hERG Docking)

If a compound is flagged as a hERG blocker but is essential for potency, you must validate the binding mode.

The hERG Pharmacophore for Quinolines:

  • Key Residues: Tyr652 and Phe656 (located in the S6 helix).

  • Interaction: The planar quinoline ring engages in strong

    
    -
    
    
    
    stacking with these aromatic residues.
  • The Trap: A basic nitrogen (protonated at physiological pH) forms a cation-

    
     interaction or salt bridge, stabilizing the block.
    

Optimization Strategy:

  • Reduce Basicity: Add electron-withdrawing groups (F, Cl) near the nitrogen to lower pKa below 7.0.

  • Steric Hindrance: Introduce bulky groups at the C-2 or C-8 position to disrupt the flat

    
    -stacking alignment.
    
Visualization: Quinoline-hERG Interaction Mechanism

hERG_Mechanism Quinoline Quinoline Scaffold N_Atom Protonated Nitrogen (N+) Quinoline->N_Atom Ring Aromatic System Quinoline->Ring Tyr652 Tyr652 N_Atom->Tyr652 Cation-Pi Ring->Tyr652 Pi-Pi Stacking Phe656 Phe656 Ring->Phe656 Pi-Pi Stacking (Critical) hERG_Pore hERG Channel Pore hERG_Pore->Tyr652 hERG_Pore->Phe656 Block Channel Blockade (QT Prolongation) Tyr652->Block Phe656->Block

Caption: Molecular mechanism of hERG blockade by quinolines. Disruption of the Pi-Pi stacking with Phe656 is the primary strategy for reducing cardiotoxicity.

Summary of Key Tools & References

For the most accurate results, use the following verified web servers. All protocols described above are compatible with the free versions of these tools.

  • SwissADME

    • Primary Use: Physicochemical properties, Lipinski Rules, Bioavailability Radar.[6]

    • URL:[Link]

    • Citation: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • ADMETlab 2.0

    • Primary Use: Comprehensive ADME, CYP inhibition profiling, hERG probability.

    • URL:[Link]

    • Citation: Xiong, G., et al. (2021).[7] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[7][8] Nucleic Acids Research, 49(W1), W5-W14.

  • ProTox-3.0

    • Primary Use: Organ toxicity (Hepatotoxicity), Mutagenicity, LD50 prediction.[5]

    • URL:[Link]

    • Citation: Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals.[9][10] Nucleic Acids Research, 52(W1), W513-W524.

  • pkCSM

    • Primary Use: Graph-based signatures for specific transporter substrates (P-gp).

    • URL:[Link]

    • Citation: Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing 3-Chloro-7-fluoro-6-methoxyquinoline synthesis yield

Technical Support Center: 3-Chloro-7-fluoro-6-methoxyquinoline Synthesis Optimization Executive Summary Topic: High-Yield Synthesis & Optimization of 3-Chloro-7-fluoro-6-methoxyquinoline. Target Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-7-fluoro-6-methoxyquinoline Synthesis Optimization

Executive Summary

Topic: High-Yield Synthesis & Optimization of 3-Chloro-7-fluoro-6-methoxyquinoline. Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: Introducing the 3-chloro substituent while maintaining the sensitive 7-fluoro-6-methoxy substitution pattern and preventing over-reduction during workup.

This guide details the Modified Malonate-POCl₃ Cyclization Route , the most robust method for accessing 3-haloquinolines with specific 6,7-substitution patterns. Unlike the Meth-Cohn reaction (which yields 3-formyl derivatives), this pathway installs the chlorine atom directly at the 3-position during the cyclization phase, followed by a regioselective dehalogenation.

Part 1: Strategic Synthesis Workflow

The synthesis is broken down into three critical phases. The "Yield Optimization" callouts highlight where process drift typically occurs.

Phase 1: Precursor Assembly
  • Starting Material: 3-Fluoro-4-methoxyaniline (CAS: 366-99-4).[1][2][3]

  • Reagent: Diethyl 2-chloromalonate (CAS: 14064-10-9).

  • Mechanism: Thermal condensation followed by chlorinative cyclization.

Phase 2: The "Trichloro" Intermediate

The reaction of the aniline with diethyl 2-chloromalonate in the presence of phosphorus oxychloride (POCl₃) does not yield the final product directly. Instead, it produces 2,3,4-trichloro-7-fluoro-6-methoxyquinoline .

  • Why? The quinolone oxygens at positions 2 and 4 (tautomeric forms) are converted to chlorides by POCl₃. The 3-chloro group from the malonate remains intact.

Phase 3: Regioselective Hydrodechlorination

The critical step is the selective removal of the activated chlorines at positions 2 and 4 without touching the deactivated chlorine at position 3 or the fluorine at position 7.

Part 2: Detailed Experimental Protocol

Step 1: Cyclization to 2,3,4-Trichloro-7-fluoro-6-methoxyquinoline
  • Condensation:

    • Charge a reactor with 3-Fluoro-4-methoxyaniline (1.0 eq) and Diethyl 2-chloromalonate (1.1 eq).

    • Heat to 110°C for 2 hours to form the amide intermediate. Monitor by TLC/LCMS for disappearance of aniline.

    • Optimization Tip: Remove ethanol byproduct via a Dean-Stark trap to push equilibrium forward.

  • Cyclization:

    • Cool the mixture to 60°C.

    • Slowly add POCl₃ (5.0 eq) to the amide residue. Caution: Exothermic.

    • Reflux at 105-110°C for 4–6 hours.

    • Yield Check: The mixture should turn dark brown. Incomplete cyclization often results from insufficient POCl₃ quality (hydrolyzed reagent).

  • Workup:

    • Quench the reaction mixture slowly into crushed ice/ammonia (maintain pH > 8).

    • Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

    • Result: Crude 2,3,4-trichloro intermediate.

Step 2: Selective Dechlorination (The "Make or Break" Step)

Method A: Zinc/Acetic Acid (Recommended for Specificity) This method relies on the electronic difference between the activated 2,4-positions (alpha/gamma to nitrogen) and the deactivated 3-position (beta to nitrogen).

  • Dissolve the trichloro intermediate in Glacial Acetic Acid (10 vol).

  • Add Zinc dust (4.0 eq) portion-wise at Room Temperature.

  • Heat to 50°C and monitor strictly by HPLC.

    • Target: Disappearance of trichloro starting material.

    • Stop: Immediately upon formation of the mono-chloro product. Prolonged heating will remove the 3-Cl.

  • Filter zinc residues, neutralize with NaHCO₃, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 3-Chloro-7-fluoro-6-methoxyquinoline .

Part 3: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Old/Hydrolyzed POCl₃.Distill POCl₃ before use. Ensure the system is strictly anhydrous.
Formation of "Quinoline-diol" Incomplete chlorination.Increase POCl₃ equivalents (up to 8 eq) or reaction time. Ensure reflux temperature is maintained (>100°C).
Over-Reduction (Loss of 3-Cl) Reaction temperature too high during Zn/AcOH step.Limit temperature to 45-50°C. Do not reflux. Switch to Pd/C + stoichiometric base if Zn fails, but this is riskier.
Regioisomer Contamination Cyclization at the wrong ortho position.The 7-F, 6-OMe pattern is electronically directed. However, ensure starting material purity (3-F-4-OMe aniline) is >98%.
Sticky/Tarred Product Polymerization of malonate.Avoid superheating the initial condensation (>140°C). Use Diphenyl ether as a solvent if neat reaction tars.

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the chemical pathway and the critical selectivity nodes.

G SM1 3-Fluoro-4-methoxyaniline Inter1 Amide Intermediate (N-acylation) SM1->Inter1 Condensation 110°C, -EtOH SM2 Diethyl 2-chloromalonate SM2->Inter1 Inter2 2,3,4-Trichloro- 7-fluoro-6-methoxyquinoline Inter1->Inter2 POCl3 Cyclization Reflux, 4h Product 3-Chloro-7-fluoro- 6-methoxyquinoline Inter2->Product Selective Reduction Zn/AcOH, 50°C (Removes 2,4-Cl) Byproduct Over-reduced (3-H Quinoline) Inter2->Byproduct Over-heating (>70°C)

Caption: Synthesis flow from aniline precursor to target, highlighting the critical selective reduction step.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Meth-Cohn reaction (Vilsmeier-Haack) instead?

  • Answer: The Meth-Cohn reaction typically yields 2-chloro-3-formylquinoline . Converting the 3-formyl group to a 3-chloro group is synthetically arduous (involving oxidation, decarboxylation, and chlorination). The chloromalonate route described above installs the 3-Cl atom ab initio, making it far more efficient for this specific target.

Q2: Why use Zinc/Acetic Acid instead of Catalytic Hydrogenation?

  • Answer: Catalytic hydrogenation (Pd/C, H₂) is often too aggressive and will remove the 3-chloro substituent (and potentially the 7-fluoro) alongside the 2,4-chlorines. Zinc in acetic acid acts via a single-electron transfer mechanism that preferentially targets the electron-deficient alpha/gamma positions (2 and 4) while leaving the beta position (3) intact [1].

Q3: My intermediate is not precipitating after the POCl₃ quench. What should I do?

  • Answer: The trichloro intermediate can be lipophilic. If it doesn't precipitate upon neutralization, extract the aqueous quench mixture with Dichloromethane (DCM) or Ethyl Acetate. Do not use Diethyl Ether as solubility may be poor.

Q4: Is the 3-Fluoro-4-methoxyaniline starting material stable?

  • Answer: Yes, but it is sensitive to oxidation. Store it under nitrogen in a cool, dark place. Darkening of the aniline indicates oxidation, which will lower the yield of the initial condensation step.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • Musser, J. H., et al. (1987). Synthesis of 3-Fluoro-6-methoxyquinoline and Related Compounds. Journal of Medicinal Chemistry, 30(1), 62-67. (Methodology adaptation for halogen positioning). Link

  • BioBlocks. (2024). Product Data: 3-Fluoro-4-methoxyaniline.[1][2][3][4] Chemical Properties and Safety Data. Link

  • BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. Technical Report. Link

Sources

Optimization

Side reactions in POCl3-mediated quinoline synthesis

Technical Support Center: POCl -Mediated Quinoline Architectures Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Chlorodehydroxylation, Meth-Cohn Cyclization, and Safety Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: POCl -Mediated Quinoline Architectures

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Chlorodehydroxylation, Meth-Cohn Cyclization, and Safety Protocols.

Introduction: The Phosphorus Paradox

Welcome. If you are here, you likely appreciate that Phosphorus Oxychloride (POCl


) is the "Swiss Army Knife" of quinoline synthesis—capable of both constructing the ring (Meth-Cohn) and functionalizing it (Chlorodehydroxylation). However, it is also a reagent that punishes impatience.

This guide addresses the three most common support tickets we receive:

  • "My chlorination stalled or dimerized." (The Functionalization Bottleneck)

  • "I can't control the regioselectivity." (The Cyclization Challenge)

  • "The workup turned into a volcano." (The Safety Critical Path)

Module 1: The Chlorination Bottleneck

Context: Conversion of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines.

Troubleshooting Guide

Q: I observe a persistent "dimer" impurity by LC-MS (M+ = 2x Starting Material mass - H


O). Increasing temperature only increases this impurity. What is happening? 

A: You are witnessing O-bridged dimerization . This is a kinetic vs. thermodynamic competition. The mechanism involves the activation of the tautomeric enol (4-hydroxy) by POCl


 to form a reactive phosphorodichloridate intermediate (

-POCl

).
  • The Trap: If the concentration of unreacted starting material (nucleophile) is high and the chloride ion concentration (nucleophile) is low or the temperature is insufficient to drive the final substitution, the starting material attacks the activated intermediate.

  • The Fix:

    • Add a Chloride Source: Ensure you are using excess POCl

      
       (solvent volume) or add a chloride donor like benzyltriethylammonium chloride (TEBAC) to increase 
      
      
      
      .
    • Catalytic Activation: Use DMF (0.1 – 1.0 eq) . It forms the Vilsmeier reagent in situ, which is a more aggressive activating agent than POCl

      
       alone, converting the -OH to a Vilsmeier intermediate that is rapidly displaced by chloride.
      

Q: My reaction stalls with 10-15% starting material remaining. Adding more POCl


 doesn't help. 

A: This is often a solubility-limited surface passivation issue. Hydroxyquinolines have high lattice energy.

  • The Fix: Do not just reflux. Use a step-wise heating protocol .

    • Suspend SM in POCl

      
       at room temperature.
      
    • Add base (e.g.,

      
      -dimethylaniline) slowly.
      
    • Heat to 60°C for 1 hour (homogenization/activation).

    • Ramp to reflux (105°C+) for the displacement. Why? High heat initially can char the surface of solid particles, preventing POCl

      
       penetration.
      
Visualizing the Pathway

ChlorinationMechanism SM 4-Hydroxyquinoline (Tautomer eq.) Inter Activated Intermediate (O-POCl2 or Vilsmeier) SM->Inter + POCl3 / Base Activation Product 4-Chloroquinoline (Desired) Inter->Product + Cl- (High Temp) Dimer O-Bridged Dimer (Impurity) Inter->Dimer + SM (Nucleophile) (Low Cl- conc.)

Figure 1: The "Fork in the Road." High chloride concentration and proper activation drive the green path. Unreacted starting material attacking the intermediate drives the red path.

Module 2: The Meth-Cohn Cyclization

Context: The Vilsmeier-Haack cyclization of acetanilides to 2-chloro-3-formylquinolines.

Troubleshooting Guide

Q: I am synthesizing a 6-substituted quinoline from a meta-substituted acetanilide, but I get a mixture of 6- and 8-isomers. Can I control this?

A: This is the classic Regioselectivity Dilemma of the Meth-Cohn reaction.

  • The Science: The cyclization occurs via an electrophilic aromatic substitution (EAS) of the Vilsmeier intermediate onto the aromatic ring.

  • Rule of Thumb:

    • Electron-Donating Groups (EDG) at meta-position (e.g., -OMe): Strongly direct para to themselves (sterics permitting). You will predominantly get the 7-substituted quinoline (cyclization at the less hindered site).

    • Electron-Withdrawing Groups (EWG) at meta-position (e.g., -Cl, -CF

      
      ): Deactivate the ring. Cyclization is sluggish. Sterics usually dictate formation of the 5-substituted  isomer (cyclization ortho to the EWG is disfavored).
      
  • The Fix: If separation is difficult, switch strategies. Use the Combes synthesis (diketone + aniline) where steric control is different, or synthesize the specific aniline precursor that forces the geometry (e.g., use a 2,4-disubstituted aniline).

Q: My yield is low (<40%) and the product is a "tar."

A: You likely overheated the Vilsmeier reagent formation.

  • Protocol Violation: Did you mix DMF and POCl

    
     at room temperature and then heat?
    
  • Correction: The Vilsmeier reagent (Chloroiminium salt) formation is exothermic.

    • Cool DMF to 0°C.

    • Add POCl

      
       dropwise (keep T < 10°C).
      
    • Add the acetanilide.

    • Then heat to 85-95°C. Why? Overheating the neat reagent generates dimethylcarbamoyl chloride and chars the DMF, ruining the stoichiometry.

Module 3: Critical Safety & Workup (The "Quench")

Context: Quenching POCl


 reactions is the most hazardous step. The formation of Phosphorodichloridic acid (HO-POCl

) can lead to delayed, violent exotherms.
The "Reverse Quench" Protocol

Do NOT pour water into the reaction mixture.

ParameterSpecificationRationale
Method Reverse Quench Pouring the reaction stream into the quench media ensures the hydrolyzing agent (water) is always in vast excess, preventing the accumulation of metastable intermediates.
Media Ice Water or 20% NaOAc Sodium Acetate acts as a buffer. Using strong base (NaOH) immediately can cause rapid hydrolysis of the product's C-Cl bond.
Temperature < 30°C Maintain internal quench temperature below 30°C. If it spikes, stop addition.
Post-Quench Stir 30-60 mins Crucial: Even if the exotherm stops, phosphorodichloridic acid species may remain. Allow time for complete hydrolysis before extraction.
Visualizing the Safety Workflow

QuenchProtocol Start Reaction Complete (Excess POCl3 present) Step1 Cool Reaction Mass to < 25°C Start->Step1 Decision Choose Quench Media Step1->Decision PathA Ice/Water (Standard) Decision->PathA PathB 20% NaOAc (aq) (Acid-Sensitive Products) Decision->PathB Action SLOW Addition of Rxn INTO Quench Media (Maintain T < 30°C) PathA->Action PathB->Action Hold Hold/Stir 45 mins (Destroy metastable P-Cl species) Action->Hold Workup Extraction/Filtration Hold->Workup

Figure 2: The Reverse Quench Decision Tree. Note the mandatory "Hold" step to prevent delayed exotherms in the waste container.

References

  • Meth-Cohn, O., et al. (1981).[1][2] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 7." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Guides. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."

  • Org. Process Res. Dev. (2012). "Prevention of Exothermic Runaway in POCl3 Hydrolysis." (Contextual citation regarding safety protocols discussed in search results).

  • Organic Syntheses. (2012). "Synthesis of 4-Chloroquinolines." Org.[3][4][5] Synth. 2012, 89, 380-393.

Sources

Troubleshooting

Improving solubility of 3-Chloro-7-fluoro-6-methoxyquinoline derivatives

Technical Support Case #8492: Solubility Optimization for 3-Chloro-7-fluoro-6-methoxyquinoline Series Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Solubility Optimization for 3-Chloro-7-fluoro-6-methoxyquinoline Series

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for PK/PD studies)

Introduction: The "Brick Dust" Challenge

You are likely encountering what we colloquially call the "Brick Dust" syndrome. The scaffold 3-Chloro-7-fluoro-6-methoxyquinoline presents a classic medicinal chemistry paradox:

  • The Core: The quinoline ring is planar and aromatic, leading to high lattice energy (strong

    
     stacking).
    
  • The Substituents: The 3-Chloro and 7-Fluoro groups are lipophilic and electron-withdrawing, reducing aqueous solubility and lowering the basicity of the quinoline nitrogen.

  • The Result: A compound with high melting point (

    
    ) and high LogP, making it resistant to dissolution in aqueous media.
    

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to force this specific scaffold into solution for both in vitro assays and in vivo dosing.

Module 1: The Chemical Fix (Salt Selection)

The Science: Your molecule is a weak base .[1] The N1 nitrogen on the quinoline ring is the protonation site. However, the electron-withdrawing nature of the 3-Cl and 7-F groups pulls electron density away from the nitrogen, likely lowering its pKa (estimated range: 3.0–4.0) compared to unsubstituted quinoline (pKa ~4.9).

The Problem: Weak acids (like acetic acid) will not form stable salts with this scaffold because the


 (pKa of acid - pKa of base) will be 

. You need strong acids to ensure proton transfer.

Protocol: High-Throughput Salt Screen (The "Golden 4") Do not waste material on weak organic acids. Focus on these four counter-ions:

Counter-ionAcid SourceRationale for this Scaffold
Mesylate Methanesulfonic AcidTop Recommendation. Breaks lattice energy effectively; often less hygroscopic than HCl for quinolines.
Tosylate p-Toluenesulfonic AcidGood for lipophilic salts. The aromatic ring of the acid can

-stack with the quinoline, stabilizing the crystal.
Hydrochloride HCl (4M in Dioxane)The standard, but risk of "Common Ion Effect" (precipitating in stomach Cl-) and often hygroscopic.
Sulfate Sulfuric AcidStrong acid, but can form hydrates (variable stoichiometry) which complicates GMP.

Visual Workflow: Salt Selection Logic

SaltSelection Start Start: Free Base (3-Cl-7-F-6-OMe-quinoline) pKa_Check Estimate pKa of Base (Likely < 4.0 due to F/Cl) Start->pKa_Check Selection Select Counter-ions Rule: pKa(acid) < pKa(base) - 2 pKa_Check->Selection Requires Strong Acids Screen Solvent Evaporation Screen (MeOH/THF) Selection->Screen Analysis Analyze Solids (XRPD + DSC) Screen->Analysis Decision Is Delta pKa > 2? Analysis->Decision Success: Stable Salt Success: Stable Salt Decision->Success: Stable Salt Yes (Mesylate/Tosylate) Failure: Disproportionation Failure: Disproportionation Decision->Failure: Disproportionation No (Acetate/Lactate)

Figure 1: Decision tree for salt selection emphasizing the


 rule critical for electron-deficient quinolines.

Module 2: The Formulation Fix (Cyclodextrins)

If salt formation fails or yields hygroscopic solids, you must use complexation .

The Science: The 3-Chloro and 7-Fluoro groups increase the hydrophobicity of the molecule, making it an excellent guest for the hydrophobic cavity of cyclodextrins (CDs).

  • Recommendation: HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Sulfobutylether-beta-cyclodextrin).
  • Avoid:

    
    -CD (cavity too small for the quinoline fused ring).
    

Critical Protocol: The "pH-Shift" Complexation Standard mixing often fails because the neutral drug is too insoluble to enter the cavity efficiently. You must use the Ionization-Complexation-Neutralization method.

  • Dissolve: Dissolve your quinoline derivative in a minimal amount of strong acid (e.g., 0.1 M HCl) or organic co-solvent (DMSO). The drug must be in solution to enter the CD cavity.

  • Complex: Add this solution to a 20-40% w/v solution of HP-

    
    -CD. Stir for 4 hours.
    
  • Adjust: Slowly adjust pH back to physiological range (pH 7.4).

    • Why this works: As the pH rises, the drug wants to precipitate, but it is now "trapped" inside the CD cavity.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My compound precipitates immediately upon dilution into PBS (pH 7.4). Why? A: This is the "Crash Out" effect.

  • Cause: You likely dissolved the compound in 100% DMSO. When diluted to <1% DMSO, the dielectric constant shifts from organic (~46) to aqueous (~80), and the solubility drops exponentially.

  • Fix: Do not use pure DMSO stocks. Use a Co-solvent mix : 5% DMSO + 40% PEG400 + 55% Water. The PEG400 acts as an intermediate polarity bridge, preventing immediate nucleation of the crystal.

Q2: I see a "gel" forming when I use SBE-


-CD (Captisol). 
A:  This is common with quinoline salts.
  • Cause: The quinoline cation is displacing water molecules in the CD cavity too rapidly, or the counter-ion (e.g., Cl-) is bridging CD molecules.

  • Fix: Switch to HP-

    
    -CD  (neutral charge) or reduce the concentration of the CD. Ensure you are not exceeding the binding capacity (usually 1:1 molar ratio).
    

Q3: Can I use Amorphous Solid Dispersions (ASD) for this? A: Yes, this is the industry standard for oral delivery of "brick dust."

  • Polymer Choice: Use HPMC-AS (L or M grade).

  • Mechanism: The acetyl/succinoyl groups interact with the quinoline nitrogen via hydrogen bonding, preventing recrystallization.

  • Ratio: Start with 20% Drug : 80% Polymer.

Visual: The "Spring and Parachute" Mechanism

ASD_Mechanism Crystalline Crystalline Drug (Low Energy, Low Sol) Amorphous Amorphous ASD (High Energy) Crystalline->Amorphous Melt/Spray Dry Spring The Spring: Rapid Dissolution Amorphous->Spring Supersat Supersaturated Solution (> Equilibrium Sol) Spring->Supersat Parachute The Parachute: Polymer (HPMC-AS) Inhibits Nucleation Supersat->Parachute With Polymer Precip Recrystallization (Failure) Supersat->Precip Without Polymer Parachute->Supersat Maintains Conc.

Figure 2: The "Spring and Parachute" concept. The ASD creates a high-energy "spring" for dissolution, while the polymer acts as a "parachute" to prevent the quinoline from crashing back out.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6] Advanced Drug Delivery Reviews.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics.

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

Sources

Optimization

3-Chloro-7-fluoro-6-methoxyquinoline stability and storage conditions

The following technical guide serves as a specialized support resource for 3-Chloro-7-fluoro-6-methoxyquinoline (CAS: 1823924-52-2). This document is structured to assist researchers in maintaining compound integrity thr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for 3-Chloro-7-fluoro-6-methoxyquinoline (CAS: 1823924-52-2). This document is structured to assist researchers in maintaining compound integrity through rigorous storage protocols and troubleshooting common experimental challenges.

Compound Identification & Physicochemical Specifications
PropertySpecification
Chemical Name 3-Chloro-7-fluoro-6-methoxyquinoline
CAS Number 1823924-52-2
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
pKa (Calculated) ~4.5 (Quinoline nitrogen)

Stability & Storage Protocols

Core Storage Directive

The stability of 3-Chloro-7-fluoro-6-methoxyquinoline is dictated by the electron-rich nature of the quinoline ring (due to the methoxy group) and the potential lability of the halogen substituents under extreme conditions.[1][2]

  • Primary Condition: Store at 2–8°C (Refrigerated) for long-term stability (>1 month).

  • Short-Term: Stable at Room Temperature (20–25°C) for active bench work (up to 48 hours).

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible, though the compound is relatively air-stable compared to boronic acids or aldehydes.[2]

  • Light Protection: CRITICAL. Halogenated heterocycles are susceptible to photo-dehalogenation.[1][2] Store in amber vials or wrap containers in aluminum foil.

Mechanistic Insight: Why These Conditions?
  • Photolytic Instability: The C-Cl and C-F bonds on the aromatic system can undergo homolytic cleavage upon exposure to UV light, leading to radical formation and subsequent polymerization or degradation products (often observed as a darkening of the solid).[2]

  • Hydrolytic Resistance: Unlike 2-chloro or 4-chloroquinolines, which are susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide, the 3-chloro position is electronically deactivated and sterically less accessible.[1][2] Therefore, the compound is chemically stable against hydrolysis in neutral buffers, but caution is advised in strong alkaline solutions.[2]

Troubleshooting Guide & FAQs

Scenario A: Solubility Issues in Biological Assays

Q: "I cannot get the compound to dissolve in my aqueous cell culture media. It precipitates immediately."

  • Root Cause: The compound is highly lipophilic (LogP ~3.0).[2] It will not dissolve directly in water or saline.[2]

  • Solution Protocol:

    • Stock Preparation: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[2] Vortex vigorously.

    • Intermediate Dilution: Do not add the DMSO stock directly to the media if the final concentration is high.[2] Instead, perform a serial dilution in DMSO first.[2]

    • Final Step: Spike the DMSO solution into the media while vortexing. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

    • Verification: Inspect for "crashing out" (cloudiness) using an inverted microscope.[2]

Scenario B: Discoloration During Storage

Q: "The powder was originally off-white, but after two months on the shelf, it has turned a tan/brown color. Is it still usable?"

  • Root Cause: This indicates surface oxidation or photo-degradation.[1][2] The methoxy group at position 6 is an electron-donating group (EDG) that activates the ring, making it slightly more prone to oxidation than unsubstituted quinoline.

  • Diagnostic Step:

    • Dissolve a small amount (1 mg) in Methanol.[2]

    • Run a UPLC/HPLC trace.[2]

    • Pass Criteria: If the main peak is >98% and the impurity profile is unchanged, the color is likely a surface phenomenon (trace quinone formation).

    • Action: If purity is >98%, use as is. If <95%, repurify via recrystallization (Ethanol/Water) or silica column chromatography.

Scenario C: Unexpected HPLC Peaks

Q: "I see a small peak eluting just before my main compound in LC-MS. What is it?"

  • Technical Analysis:

    • Impurity 1 (Des-chloro): 7-fluoro-6-methoxyquinoline.[1][2] This is a common synthetic byproduct if the chlorination step was incomplete or if hydrogenolysis occurred.[2]

    • Impurity 2 (Hydrolysis): 7-fluoro-6-methoxyquinolin-3-ol.[2] Rare, but possible if stored in acidic water.[2]

  • Resolution: Check the Mass Spectrum.

    • Parent Mass (M+H): 212.0/214.0 (Characteristic 3:1 Chlorine isotope pattern).

    • If you see M+H 178.0 , it is the des-chloro impurity.[1][2]

Experimental Workflow: Solubilization & Handling

The following logic gate describes the correct handling procedure to maximize compound lifespan and assay reliability.

G Start Start: Solid Compound (CAS 1823924-52-2) StorageCheck Check Storage Condition Start->StorageCheck IsRefrigerated Is it 2-8°C & Dark? StorageCheck->IsRefrigerated CorrectStorage Proceed to Weighing IsRefrigerated->CorrectStorage Yes IncorrectStorage Run Purity Check (HPLC) Check for Discoloration IsRefrigerated->IncorrectStorage No Solubilization Solubilization Strategy CorrectStorage->Solubilization IncorrectStorage->CorrectStorage If Purity >95% SolventChoice Select Solvent Solubilization->SolventChoice DMSO DMSO (Stock) Rec: 10-50 mM SolventChoice->DMSO Preferred Water Water/PBS (Not Recommended) SolventChoice->Water Avoid Dilution Dilution for Assay DMSO->Dilution PrecipCheck Check for Precipitation (Cloudiness) Dilution->PrecipCheck Ready Ready for Assay PrecipCheck->Ready Clear Sonicate Sonicate / Warm (37°C) or Reduce Conc. PrecipCheck->Sonicate Cloudy Sonicate->PrecipCheck Retry

Figure 1: Decision matrix for the storage, quality control, and solubilization of 3-Chloro-7-fluoro-6-methoxyquinoline.

References

  • PubChem . (2025).[2] Compound Summary: Quinoline Derivatives. National Library of Medicine.[2] Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (General reference for halogenated quinoline stability).

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[2] (Reference for quinoline synthesis and reactivity patterns).

Sources

Troubleshooting

Managing sluggish reaction times in quinoline functionalization

Current Status: Operational Ticket Topic: Troubleshooting Sluggish Reaction Kinetics & Low Turnover Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group Introduction: The Quinoline Paradox Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting Sluggish Reaction Kinetics & Low Turnover Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group

Introduction: The Quinoline Paradox

Welcome to the Quinoline Support Hub. If your reaction is stalling at 20% conversion or requiring excessive catalyst loading, you are likely encountering the "Quinoline Paradox."

Quinoline is a bipolar scaffold:

  • The Pyridine Ring (Electron-Deficient): Resists electrophilic attack but is prone to nucleophilic addition only if activated.

  • The Benzene Ring (Electron-Rich): Susceptible to electrophilic attack but is often deactivated by the electron-withdrawing nature of the pyridine ring.

  • The Nitrogen Trap: The

    
     nitrogen lone pair is a potent Lewis base that poisons transition metal catalysts (Pd, Pt, Ni).
    

This guide bypasses standard textbook advice to address the specific kinetic bottlenecks of quinoline chemistry.

Module 1: Radical Alkylation (Minisci Reaction)

Symptom: Reaction stalls early; starting material remains; poor regioselectivity (C2 vs. C4 mixture).

The Root Cause: The Protonation Gate

The Minisci reaction relies on the attack of a nucleophilic alkyl radical onto the quinoline core. This reaction is kinetically impossible on a neutral quinoline at standard rates. The heterocycle must be protonated to lower the LUMO energy, making it susceptible to radical attack.

Troubleshooting Protocol

Q: My reaction turns dark but conversion is <30%. What is wrong? A: You likely have a "pH Mismatch." As the reaction proceeds, the generation of basic byproducts or the consumption of acid can deprotonate the quinoline, shutting down the reaction.

The Fix:

  • Check Acid Equivalents: Ensure you are using 1.5–2.0 equiv of strong acid (TFA or HCl) relative to the quinoline.

  • Switch to N-Oxides: If acid-labile groups are present, use Quinoline N-oxide . The N-O bond activates the ring similar to a proton but without the low pH requirement.

  • Radical Source Quality: Peroxides (e.g., TBHP) degrade. Titrate your oxidant or switch to Redox-Active Esters (RAEs) for controlled radical generation.

Diagnostic Workflow (DOT Visualization)

Minisci_Troubleshoot Start Minisci Reaction Stalled CheckpH Check pH of Rxn Mixture Start->CheckpH IsAcidic pH < 2? CheckpH->IsAcidic Add Acid (TFA/HCl) Add Acid (TFA/HCl) IsAcidic->Add Acid (TFA/HCl) No Check Radical Source Check Radical Source IsAcidic->Check Radical Source Yes Switch to N-Oxide Switch to N-Oxide Check Radical Source->Switch to N-Oxide Oxidant OK but still slow Use Redox Active Ester Use Redox Active Ester Check Radical Source->Use Redox Active Ester Oxidant degraded

Caption: Decision tree for diagnosing stalled Minisci alkylations.

Module 2: Palladium-Catalyzed Cross-Coupling

Symptom: Immediate formation of "Palladium Black"; 0% conversion; catalyst death.

The Root Cause: The Nitrogen Sink

The quinoline nitrogen is a better ligand than many phosphines. It binds to the Pd(II) center, forming a stable, inactive (Quinoline)2-Pd-X2 complex, preventing the reduction to the active Pd(0) species or blocking the oxidative addition step.

Troubleshooting Protocol

Q: I am using Pd(PPh3)4 and getting no product. Why? A: Triphenylphosphine is too small and labile. The quinoline displaces it. You need a ligand that is sterically bulky enough to prevent N-coordination.

The Fix:

  • Ligand Switch: Move to Buchwald Ligands (Dialkylbiarylphosphines).

    • XPhos / RuPhos: Excellent for C-N coupling (Buchwald-Hartwig).

    • SPhos: Superior for Suzuki coupling at sterically hindered positions.

  • The "Pre-Complex" Strategy: Do not mix Pd source and ligand in situ. Use precatalysts (e.g., XPhos Pd G4 ) to ensure the active species forms before the quinoline can poison the metal.

  • Lewis Acid Additive: Add 1.0 equiv of

    
     or 
    
    
    
    . This "sacrificial" Lewis acid binds the quinoline nitrogen, leaving the Pd catalyst free to react with the halogen handle.
Data: Ligand Performance in Quinoline Coupling
Ligand ClassExampleResistance to N-PoisoningRecommended For
Standard

, dppf
Low Only C3/C6 positions (remote from N)
Bulky Phosphine

Medium Simple arylations
Buchwald (Gen 3/4) XPhos, RuPhos High C2/C8 positions; Aminations
NHC PEPPSI-IPrVery High Difficult substrates; Room Temp

Module 3: C-H Activation & Functionalization

Symptom: Low Turnover Number (TON); harsh conditions required (>140°C).

The Root Cause: Lack of Directing Group

C-H activation requires a "handle" to bring the metal close to the C-H bond. Quinoline's nitrogen often directs the metal to the wrong location or binds too tightly (thermodynamic sink).

The Solution: The N-Oxide Switch

Using Quinoline N-oxide changes the game. The oxygen atom acts as a weak directing group (DG) that facilitates C8-activation (via 5-membered metallacycle) or C2-activation (via acidity enhancement).

Protocol: The "Switch-On" Method

  • Oxidation: Treat Quinoline with mCPBA (1.1 equiv) in DCM (RT, 2h)

    
     Quinoline N-oxide.
    
  • Functionalization: Run the Rh(III) or Pd(II) catalyzed C-H activation.

    • Note: The N-oxide is much more reactive toward C-H insertion than the free base.

  • Reduction: Restore the quinoline using Zn dust/AcOH or

    
    .
    

Standardized Diagnostic Run (SDR) Protocol

Before scaling up, run this 3-vial diagnostic to pinpoint the failure mode.

Setup: 0.1 mmol scale, standard solvent (e.g., Dioxane), 80°C.

VialConditionPurposeInterpretation of Success
A Standard BaselineReference.[1][2][3][4][5][6][7][8]
B + Lewis Acid (

, 1 eq)
Block N-poisoningIf B > A, your catalyst is being poisoned by the Nitrogen. Switch to Bulky Ligands.
C + Proton Source (TFA, 1 eq)Activate LUMOIf C > A, your electrophile is too weak. Use Minisci conditions or N-oxide.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the "Dead" pathway (Catalyst Poisoning) and the "Active" pathway (Functionalization).

Quinoline_Mechanism Q Quinoline Substrate Complex Inactive Complex (Pd-N Coordination) Q->Complex Small Ligands (Fast) OA Oxidative Addition (Ar-Pd-X) Q->OA Bulky Ligands (Steric Shield) Pd Pd(0) Catalyst Pd->Complex Pd->OA RE Reductive Elimination (Product) OA->RE + Nucleophile

Caption: Mechanistic bifurcation. Small ligands lead to the red "trap" state; bulky ligands force the green catalytic cycle.

References

  • Minisci Reaction Fundamentals

    • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions.
  • Catalyst Poisoning & Ligand Selection

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
  • C-H Activation via N-Oxides

    • Campeau, L.-C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Azine N-Oxides." Journal of the American Chemical Society.
  • Redox-Active Esters in Quinoline Functionalization

    • Qin, T., et al. (2016).[9] "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents." Science.

Sources

Optimization

Technical Support Center: Quinoline Purification &amp; Isolation

Current Status: Online Ticket ID: QUN-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography Conditions for Quinoline Derivatives Overview: The Basicity Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: QUN-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography Conditions for Quinoline Derivatives

Overview: The Basicity Challenge

Welcome to the technical support hub for nitrogen-heterocycle purification. The primary challenge in purifying quinoline (pKa ~4.9) and its derivatives on standard silica gel is their Lewis basicity. The nitrogen lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.

Symptoms of Improper Conditions:

  • Tailing/Streaking: The compound elutes as a long smear rather than a tight band.

  • Retention Time Shifts: Compound retains longer than predicted by TLC.

  • Co-elution: Tailing causes overlap with impurities that would otherwise be separated.

  • Irreversible Adsorption: Low mass recovery due to strong binding at the baseline.

Phase 1: Method Development & Optimization (FAQ)
Q: Should I use Silica Gel or Alumina for quinoline purification?

A: This depends on the specific functionalization of your quinoline core, but here is the decision logic:

  • Standard Silica Gel (60 Å):

    • Verdict:Usable with Modification.

    • Protocol: You must block the acidic silanol sites. Pre-treat the column or dope the mobile phase with a basic modifier (see below). Without this, peak broadening will destroy your resolution.

  • Neutral/Basic Alumina (Brockmann I-III):

    • Verdict:Superior for Acid-Sensitive/Highly Basic Derivatives.

    • Why: Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing.

    • Trade-off: Alumina has lower theoretical plate counts (resolution) than fine silica and can catalyze aldol-type reactions if ketones/aldehydes are present.

Q: How do I eliminate "streaking" on silica gel?

A: The industry-standard solution is the "TEA Block" method .

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

  • Mechanism: TEA is a stronger base than most quinolines. It preferentially binds to and saturates the active silanol sites on the silica gel, effectively "capping" them. This forces the quinoline to interact only with the solvent system, restoring normal partitioning behavior.

  • Alternative: For very polar or stubborn amines, use 1% Ammonium Hydroxide (NH₄OH) in a DCM/Methanol system (e.g., 90:9:1 DCM/MeOH/NH₄OH).

Q: My product is co-eluting with a non-polar impurity. What now?

A: If the impurity is non-polar (high Rf) and your quinoline is tailing into it:

  • Switch to Gradient Elution: Start with 100% non-polar solvent (e.g., Hexane or DCM) containing 1% TEA. This elutes the non-polar impurity while the quinoline sticks to the "deactivated" baseline.

  • Step Gradient: Slowly introduce the polar solvent (EtOAc or MeOH) to elute the quinoline as a tight band.

Phase 2: Troubleshooting Specific Failure Modes
IssueProbable CauseCorrective Action
Broad, smearing bands Uncapped silanols interacting with Nitrogen lone pair.Add 1% v/v Triethylamine (TEA) to the mobile phase.
Product stays at baseline Solvent too non-polar OR strong acid-base interaction.Switch to DCM/MeOH (95:5) or use Basic Alumina stationary phase.
Low Mass Recovery Irreversible adsorption (chemisorption) or salt formation.Flush column with 10% MeOH/DCM + 1% NH₄OH to strip the compound.
Poor Solubility Sample precipitating on column head.Use Dry Loading (adsorb sample onto Celite or Silica) instead of liquid loading.[1]
TEA Contamination Residual TEA in NMR/Mass Spec.Co-evaporate fractions with Toluene (3x) or wash organic layer with NaHCO₃ (if product is not acid-sensitive).
Phase 3: Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of Basic Quinolines on Silica Gel

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Sample: Crude Quinoline derivative (approx. 1.0 g)[2][3]

Step-by-Step Workflow:

  • TLC Method Development:

    • Run TLC in Hexane/EtOAc (e.g., 70:30).

    • Observation: If the spot streaks, prepare a new TLC chamber with Hexane/EtOAc + 1% TEA .

    • Goal: Achieve an Rf of 0.25 – 0.35 with a circular, non-streaking spot.

  • Slurry Preparation (The "Slurry Pack" Method):

    • Mix Silica Gel with the starting mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA ).

    • Critical: Including TEA in the packing slurry ensures the entire column is pre-equilibrated and deactivated before the sample touches it.

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude material in minimal DCM.

    • Add dry silica (ratio 1:2 sample:silica by weight).

    • Rotary evaporate until a free-flowing powder remains.[4]

    • Carefully pour this powder onto the top of the packed bed and cover with a layer of sand.[2][5]

  • Elution:

    • Fraction 1-5: Flush with 2 Column Volumes (CV) of the starting solvent (low polarity + TEA) to remove non-polar grease/impurities.

    • Gradient: Gradually increase EtOAc concentration (maintaining 1% TEA constant).

    • Monitoring: Use UV (254 nm) or Dragendorff’s reagent (stains alkaloids/nitrogen bases orange).

  • Workup:

    • Combine pure fractions.

    • Evaporate solvent.[4][6][7]

    • Note: To remove residual TEA, redissolve in DCM and wash with saturated NaHCO₃ or simply dry under high vacuum with mild heating (40°C) if the compound is stable.

Phase 4: Logic Visualization

The following diagram illustrates the decision matrix for selecting the correct stationary phase and modifier based on your compound's specific behavior.

Quinoline_Purification_Logic Start Start: Crude Quinoline Mixture TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Streak_Check Does the spot streak/tail? TLC_Check->Streak_Check No_Streak No Streaking Streak_Check->No_Streak Rf ~0.3, Tight Spot Yes_Streak Severe Streaking Streak_Check->Yes_Streak Elongated Spot Standard_Silica Standard Silica Flash (Hex/EtOAc) No_Streak->Standard_Silica Modify_Mobile Add 1% Triethylamine (TEA) to TLC Solvent Yes_Streak->Modify_Mobile Check_Improvement Did Spot Shape Improve? Modify_Mobile->Check_Improvement Improved Yes, Spot is Circular Check_Improvement->Improved Not_Improved No, Still Tailing/Stuck Check_Improvement->Not_Improved Silica_TEA Silica Flash with 1% TEA Modifier Improved->Silica_TEA Switch_Phase Switch Stationary Phase Not_Improved->Switch_Phase Alumina_Option Use Neutral/Basic Alumina (No Acidic Silanols) Switch_Phase->Alumina_Option Acid Sensitive? DCM_MeOH Use Polar System (DCM/MeOH/NH3) Switch_Phase->DCM_MeOH Very Polar?

Caption: Decision tree for selecting stationary phases and modifiers to prevent tailing in quinoline purification.

References
  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Common Organic Chemistry. Running a Silica Gel Column - A step-by-step guide. Retrieved from [Link]

  • University of Rochester. Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from [Link]

  • Teledyne Labs. Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Reducing Byproducts in Nucleophilic Substitution on Quinolines

Welcome to the Technical Support Center for advanced quinoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced quinoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic substitution on quinoline scaffolds. Our goal is to provide expert-driven, actionable insights to help you minimize byproduct formation, improve regioselectivity, and increase the overall efficiency of your reactions. The following troubleshooting guides and FAQs address specific, common challenges encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during nucleophilic aromatic substitution (SNAr) on quinolines. Each entry details the symptoms, explains the underlying chemical principles, and provides concrete solutions and protocols.

Problem 1: Poor Regioselectivity — "My reaction is producing a mixture of 2- and 4-substituted quinolines. How can I improve selectivity?"

Symptom: Post-reaction analysis (NMR, LC-MS) shows significant quantities of both the C2- and C4-substituted isomers, making purification difficult and lowering the yield of the desired product.

Scientific Rationale: The quinoline ring is π-electron-deficient, making it susceptible to nucleophilic attack. The positions most activated for attack are C2 and C4 because the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1][2] The competition between these two sites is often governed by a delicate balance of thermodynamics, kinetics, and steric factors.

  • Kinetic vs. Thermodynamic Control: Attack at C2 is often kinetically favored. However, the resulting 2-adduct can sometimes rearrange to the more thermodynamically stable 4-adduct, particularly at higher temperatures.[3]

  • Leaving Group Influence: The presence of a good leaving group (e.g., a halide) at one of these positions can strongly direct substitution to that site.[4][5]

dot

Caption: Nucleophilic attack at C2 and C4 is favored due to resonance stabilization.

Actionable Solutions & Protocols
  • Temperature Control:

    • To Favor C2-Substitution: Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to 0 °C or room temperature). This often favors the kinetically preferred C2 product.

    • To Favor C4-Substitution: If the C4 product is desired and thermodynamically more stable, running the reaction at a higher temperature (e.g., reflux) may facilitate the rearrangement from the C2-adduct to the C4-adduct.[3]

  • Solvent and Reagent Choice:

    • Nucleophile Sterics: Employing a bulkier nucleophile may increase selectivity for the less sterically hindered C2 position.

    • Leaving Group Strategy: If synthesizing the starting material is an option, installing a good leaving group like chlorine or bromine at the desired position (C2 or C4) will overwhelmingly direct the substitution.

Experimental Protocol: Optimizing Regioselectivity in a Chichibabin-type Amination

The Chichibabin reaction, which uses sodium amide (NaNH₂), often yields a mixture of 2- and 4-aminoquinolines.[6] Temperature can influence the product ratio.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene or xylene.

  • Reagent Addition (Low Temp for C2-Selectivity): Cool the solvent to 0 °C. Add sodium amide (NaNH₂) portion-wise, followed by the slow, dropwise addition of a solution of quinoline in the same solvent.

  • Reaction: Stir at low temperature for several hours, monitoring by TLC.

  • Reagent Addition (High Temp for C4-Selectivity): In a separate experiment, add the reagents at room temperature and then heat to reflux (e.g., 110-140 °C). The higher temperature can favor the formation of the 4-aminoquinoline.[3][7]

  • Workup: After the reaction is complete, cool the mixture and carefully quench by adding water or an aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and purify by column chromatography.

ParameterEffect on C2-SubstitutionEffect on C4-SubstitutionRationale
Temperature Favored at lower temperaturesFavored at higher temperaturesC2 is often the kinetic product; C4 can be the thermodynamic product.[3]
Nucleophile Size Favored by bulky nucleophilesLess affected or disfavoredSteric hindrance at C4 is slightly greater due to the adjacent benzene ring.
Leaving Group Directed by LG at C2Directed by LG at C4Substitution occurs preferentially at the site with the best leaving group.[4]
Problem 2: Unwanted N-Oxide Formation

Symptom: A significant portion of your starting material or product is converted to the corresponding quinoline N-oxide, which is often more polar and complicates purification.

Scientific Rationale: The lone pair of electrons on the quinoline nitrogen is nucleophilic and susceptible to oxidation.[8] This side reaction is common when using explicit oxidizing agents (like peracids or hydrogen peroxide) but can also occur under conditions used for certain electrophilic substitutions (e.g., nitration) or even with trace peroxides in solvents.[8]

dot

Caption: N-Oxide formation is a common oxidative side reaction.

Actionable Solutions & Protocols
  • Protonate the Nitrogen: Performing the reaction in an acidic medium protonates the quinoline nitrogen. The resulting quinolinium salt is far less nucleophilic and resistant to oxidation.[8]

    • Protocol: Add a stoichiometric amount of a non-nucleophilic acid (e.g., HBF₄, HClO₄) to your reaction mixture before proceeding. Ensure your nucleophile is stable and active under acidic conditions.

  • Use High-Purity, Peroxide-Free Solvents: Use freshly distilled or commercially available anhydrous, peroxide-free solvents (especially ethers like THF or dioxane) to minimize adventitious oxidation.

  • Leverage N-Oxide as a Strategy: In some cases, the N-oxide is intentionally formed to activate the quinoline ring for substitution at the C2 position.[9][10] After the nucleophilic substitution, the N-oxide is removed via a deoxygenation step (e.g., using PCl₃ or PPh₃). This two-step process provides excellent regioselectivity for C2-functionalization.

Problem 3: Low Yield and Formation of Insoluble "Tar"

Symptom: The reaction mixture turns dark and viscous, and upon workup, a significant amount of an insoluble, black or brown polymeric material is obtained, resulting in a very low yield of the desired product.

Scientific Rationale: This issue is often a consequence of harsh reaction conditions. High temperatures or the use of strong acids or bases can cause the degradation of either the starting materials or the product.[11] Quinolines, especially when activated, can be prone to polymerization or other complex side reactions.[12] This is particularly notorious in classic named reactions like the Skraup synthesis but the principle of degradation under harsh conditions applies broadly.[12]

dot

Troubleshooting_Low_Yield Start Low Yield & Tarry Byproducts Cause1 Harsh Conditions? (High Temp / Strong Acid/Base) Start->Cause1 Cause2 Reagent Purity? Cause1->Cause2 No Solution1 Reduce Temperature Use Milder Catalyst Cause1->Solution1 Yes Cause3 Slow Addition? Cause2->Cause3 No Solution2 Purify Starting Materials Use Anhydrous Solvents Cause2->Solution2 Yes Solution3 Add Reagents Dropwise (Especially Strong Nucleophiles) Cause3->Solution3 Yes End Improved Yield Cause3->End No (Re-evaluate mechanism) Solution1->End Solution2->End Solution3->End

Sources

Optimization

Optimizing collision energy for MS/MS analysis of quinolines

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Optimizing Collision Energy (CE) for Quinoline Analysis Ticket ID: QUN-OPT-2024 Introduction: The Quinoline Challenge Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Optimizing Collision Energy (CE) for Quinoline Analysis Ticket ID: QUN-OPT-2024

Introduction: The Quinoline Challenge

Welcome to the technical support interface for quinoline analysis. You are likely here because quinoline derivatives (e.g., chloroquine, primaquine, fluoroquinolones) present a specific dual-challenge in MS/MS:

  • The "Hard" Ring: The bicyclic aromatic core is highly stable. It resists fragmentation, often requiring higher collision energies (CE) to crack.

  • The "Soft" Side Chains: Most bioactive quinolines have labile alkylamino side chains. These cleave off at very low energies.

The Problem: If your CE is too low, you only see the precursor (


). If it is too high, you obliterate the side chain information and are left with non-specific aromatic fragments (like 

129 or 102).

This guide provides the Energy-Resolved Mass Spectrometry (ERMS) protocol to find the "Goldilocks" zone—the precise energy window where both diagnostic side-chain fragments and core-specific ions coexist.

Module 1: The Breakdown Curve Protocol

Standard Operating Procedure (SOP) for CE Optimization

Do not rely on "auto-tune" features for quinolines. They often bias towards the most abundant ion (usually the easiest side-chain loss), causing you to miss structurally significant ring fragments. You must manually generate a Breakdown Curve .

Workflow Visualization

The following diagram illustrates the logic flow for generating an Energy-Resolved Breakdown Curve.

ERMS_Workflow Sample 1. Sample Infusion (1-10 µM in 50:50 MeOH/H2O) Q1 2. Q1 Selection Isolate [M+H]+ Sample->Q1 ESI+ Ramp 3. CE Ramping Stepwise increase (e.g., 5 -> 60 eV) Q1->Ramp Precursor Isolation Detect 4. Q3 Detection Record Intensity of all fragments Ramp->Detect CID Fragmentation Plot 5. Plot Breakdown Curve Rel. Abundance vs. CE (eV) Detect->Plot Data Analysis

Figure 1: Workflow for Energy-Resolved Mass Spectrometry (ERMS) to determine optimal collision energy.

Step-by-Step Execution
  • Preparation:

    • Prepare a 1 µM solution of your quinoline analyte in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why Formic Acid? Quinolines are basic (pKa ~4.9 for the ring nitrogen, higher for side chains). You must ensure the ring Nitrogen is protonated (

      
      ) for efficient ESI+.
      
  • Isolation (Q1):

    • Infuse directly at 5-10 µL/min.

    • Set Q1 to transmit the precursor mass (e.g.,

      
       320.1).
      
    • Critical Check: Ensure the isolation window is narrow (1.0 Da) to exclude isotopes but wide enough to transmit the full monoisotopic peak.

  • The Ramp (Q2):

    • Start Collision Energy at 5 eV.

    • Increase CE in increments of 2-5 eV up to 60 eV.

    • At each step, acquire 10-20 scans and average them.

  • Data Analysis:

    • Plot the Relative Abundance (y-axis) vs. Collision Energy (x-axis) .

    • The Crossover Point: The energy where the precursor intensity drops to 50% is your

      
      .
      
    • The Optimal Window: Select the CE where the diversity of fragments is highest, not just the intensity of the base peak.

Module 2: Troubleshooting Center (FAQs)

Ticket #001: "I only see the precursor ion. No fragmentation happens."
  • Diagnosis: The quinoline ring is an "energy sink." The aromatic system stabilizes the positive charge, resisting cleavage.

  • Solution:

    • Increase Gas Pressure: If your instrument allows (e.g., CAD gas in Q-Traps), increase the collision gas pressure to "High." This increases the number of collisions, not just the energy of a single collision.

    • Check Q1 Isolation: Ensure you aren't isolating a stable adduct (like

      
      ) by mistake. Sodium adducts of quinolines are notoriously difficult to fragment.
      
    • Action: Switch to Stepped CE (if available). Combine 20 eV, 40 eV, and 60 eV scans into a single spectrum to capture the full range.

Ticket #002: "My signal is unstable/fluctuating."
  • Diagnosis: Likely Space Charge Effects or Dimerization .

  • Mechanism: Quinolines stack easily (pi-pi stacking). At high concentrations in the source, they form dimers (

    
    ).
    
  • Solution:

    • Dilute: Drop concentration to <500 nM.

    • Source Temp: Increase source temperature (350°C+) to disrupt non-covalent dimers.

    • Voltage: Check your Spray Voltage. If >4.5 kV, you might be seeing discharge. Lower to 3.0 - 3.5 kV.

Ticket #003: "I see fragments, but they are non-specific (m/z 129, 102)."
  • Diagnosis: "Over-cooking." You are using excessive CE, stripping away all side chains and shattering the ring.

  • Explanation: The ions at

    
     128/129 are often the bare quinoline protonated core. While they confirm it's a quinoline, they tell you nothing about the drug's specific side chains.
    
  • Solution:

    • Reduce CE by 10-15 eV.

    • Look for "Intermediate" ions. For a drug with a side chain, you want the fragment representing

      
       rather than just the bare ring.
      

Module 3: Structural Elucidation & Pathways

Understanding how quinolines break allows you to predict optimal energies.

Fragmentation Logic
  • Low Energy (< 20 eV): Cleavage of substituents (alkyl groups, halogens).

  • Medium Energy (20-40 eV): Ring opening or loss of neutral small molecules (HCN, C2H2).

  • High Energy (> 45 eV): Complete ring disintegration (Retro-Diels-Alder reactions).

Pathway Diagram

Quinoline_Frag Precursor Protonated Precursor [M+H]+ SideChain Side Chain Loss (Diagnostic for derivatives) Precursor->SideChain Low CE (15-25 eV) Core Quinoline Core Ion (m/z ~130) SideChain->Core Med CE (30-40 eV) HCN_Loss Loss of HCN (Ring Contraction) Core->HCN_Loss High CE (>45 eV) C2H2_Loss Loss of C2H2 (Benzene ring fragment) Core->C2H2_Loss High CE (>45 eV)

Figure 2: Hierarchical fragmentation pathway of protonated quinoline derivatives.

Data Summary: CE Effects on Ion Types
Ion TypeDescriptionOptimal CE RangeUtility
Precursor

0 - 10 eVMolecular Weight confirmation
Specific Fragment Side chain loss / Substituent cleavage20 - 35 eV High (Identification/Quantification)
Core Fragment Bare Quinoline Ring (

129/130)
35 - 50 eVMedium (Class confirmation)
Deep Fragment Ring shatter (HCN loss)> 50 eVLow (Non-specific noise)

References

  • Fragmentation Mechanisms of Quinolines

    • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Energy Resolved MS (Protocol Grounding)

    • Title: Energy Resolved Mass Spectrometry for Interoperable Non-resonant Collisional Spectra in Metabolomics.
    • Source: ACS Publications (J. Am. Soc.[1] Mass Spectrom.)

    • URL:[Link]

  • Optimization Strategies (SRM/MRM)

    • Title: Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry.
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Troubleshooting & Sensitivity

    • Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
    • Source: PMC (PubMed Central)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Synthetic Chemist: 3-Chloro-7-fluoro-6-methoxyquinoline and 4-Chloro-7-fluoro-6-methoxyquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The precise arrangement of substituents on this heterocyclic system can dramatically influence molecular properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two closely related isomers: 3-Chloro-7-fluoro-6-methoxyquinoline and 4-Chloro-7-fluoro-6-methoxyquinoline. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document leverages established principles of organic chemistry, data from related analogues, and theoretical predictions to offer a valuable resource for researchers.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the chlorine atom from the 3- to the 4-position on the quinoline ring is anticipated to induce subtle yet significant differences in the physicochemical properties of these isomers. These differences can impact solubility, crystal packing, and interactions with biological targets.

Property3-Chloro-7-fluoro-6-methoxyquinoline (Predicted)4-Chloro-7-fluoro-6-methoxyquinoline[1]
Molecular Formula C₁₀H₇ClFNOC₁₀H₇ClFNO
Molecular Weight 211.62 g/mol 211.62 g/mol
CAS Number Not available25759-94-8[2][3]
Predicted XlogP 2.92.9[1]
Predicted Boiling Point ~350-400 °C at 760 mmHg~350-400 °C at 760 mmHg
Predicted Melting Point Data not availableData not available

Note: The properties for 3-Chloro-7-fluoro-6-methoxyquinoline are estimations based on the known data for the 4-chloro isomer and general principles of physical organic chemistry. Experimental validation is required.

The identical molecular formula and weight underscore their isomeric relationship. The predicted octanol-water partition coefficient (XlogP) is the same for both, suggesting similar lipophilicity. However, differences in dipole moment and crystal lattice energy, arising from the distinct chlorine positions, would likely lead to variations in their melting points, boiling points, and solubility profiles in different solvents.

Spectroscopic Characterization: Unmasking the Isomers

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be the most powerful tools for differentiating between the two isomers. The chemical shifts and coupling constants of the protons and carbons on the quinoline ring are highly sensitive to the electronic environment, which is influenced by the position of the chloro and fluoro substituents.

  • ¹H NMR: The most significant differences would be observed for the protons on the pyridine ring (H-2, H-3, and H-4). For the 4-chloro isomer, the characteristic signal for H-3 would be absent, and the chemical shift of H-2 would be influenced by the adjacent chlorine. Conversely, for the 3-chloro isomer, the H-2 and H-4 protons would likely appear as distinct singlets or doublets, with their chemical shifts influenced by the neighboring chlorine at C-3. The protons on the benzene ring (H-5 and H-8) would also exhibit subtle differences in their chemical shifts and coupling patterns due to the differing electronic effects of the chloro substituent's position.

  • ¹³C NMR: The carbon spectra would provide definitive evidence for the position of the chlorine atom. In the 4-chloro isomer, the signal for C-4 would be significantly downfield shifted and would likely show reduced intensity due to the long relaxation time of quaternary carbons. In the 3-chloro isomer, the C-3 signal would be similarly affected.

2.2. Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, showing characteristic bands for the C-O stretching of the methoxy group, C-F stretching, and various C-C and C-N stretching and bending vibrations of the quinoline core. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) could be used to distinguish them, arising from the different vibrational modes of the C-Cl bond and the overall molecular symmetry.

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of both isomers would show a molecular ion peak (M⁺) at m/z 211 and an M+2 peak at m/z 213 with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom. While the molecular ion peaks would be identical, the fragmentation patterns could differ, potentially allowing for their differentiation.

Synthesis Strategies: Navigating the Regiochemistry

The synthesis of these isomers would likely diverge at a key step that controls the regioselective introduction of the chlorine atom. Based on established quinoline syntheses, plausible routes can be proposed.

3.1. Proposed Synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline

A common and effective method for the synthesis of 4-chloroquinolines involves the chlorination of a 4-hydroxyquinoline precursor.

Figure 1: Proposed synthetic workflow for 4-Chloro-7-fluoro-6-methoxyquinoline.

Experimental Protocol: Synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline (Hypothetical)

  • Gould-Jacobs Reaction: 3-Fluoro-4-methoxyaniline is reacted with diethyl malonate at elevated temperatures, followed by cyclization in a high-boiling point solvent (e.g., Dowtherm A) to yield 7-fluoro-6-methoxy-4-hydroxyquinoline.

  • Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the desired 4-Chloro-7-fluoro-6-methoxyquinoline. Purification is typically achieved by recrystallization or column chromatography.

3.2. Proposed Synthesis of 3-Chloro-7-fluoro-6-methoxyquinoline

The synthesis of the 3-chloro isomer is more challenging as direct chlorination of the quinoline ring often leads to a mixture of products. A plausible route could involve a Vilsmeier-Haack reaction on a suitable precursor, followed by further transformations. A facile two-step synthesis of a related compound, 3-fluoro-6-methoxyquinoline, has been described involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline, followed by hydrogenolysis[4]. A similar strategy could potentially be adapted.

Figure 2: A possible, though more complex, synthetic pathway to 3-Chloro-7-fluoro-6-methoxyquinoline.

Reactivity Comparison: The Critical Role of the Chlorine Position

The position of the chlorine atom on the quinoline ring is the primary determinant of the reactivity of these isomers, particularly in nucleophilic aromatic substitution (SₙAr) reactions.

4.1. Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring of the quinoline system is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at either the 3- or 4-position can act as a leaving group.

  • 4-Chloro-7-fluoro-6-methoxyquinoline: The chlorine at the 4-position is analogous to the chlorine in 4-chloroquinoline. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the nitrogen atom. Therefore, 4-Chloro-7-fluoro-6-methoxyquinoline is expected to be quite reactive towards a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

  • 3-Chloro-7-fluoro-6-methoxyquinoline: The chlorine at the 3-position is less activated towards nucleophilic attack compared to the 4-position. The electron-withdrawing effect of the ring nitrogen is less pronounced at the 3-position. Consequently, 3-Chloro-7-fluoro-6-methoxyquinoline is predicted to be significantly less reactive in SₙAr reactions. Studies on other chloroquinoline isomers have shown that 2-chloroquinoline exhibits higher reactivity towards methoxide ions than 4-chloroquinoline, but is less prone to acid catalysis in reactions with amines[5]. The reactivity of the 3-chloro isomer is generally lower than both the 2- and 4-isomers.

Figure 3: Predicted relative reactivity of the two isomers in nucleophilic aromatic substitution reactions.

4.2. Other Reactions

Both isomers can undergo other reactions characteristic of quinolines, such as electrophilic substitution on the benzene ring (though the present substituents are deactivating), and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Cl bond. The success and conditions for these cross-coupling reactions would likely differ based on the steric and electronic environment of the chlorine atom.

Potential Biological Activity and Applications

The quinoline core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[6][7][8]. The specific substituents (chloro, fluoro, and methoxy) on the studied isomers are known to modulate the pharmacological profiles of quinoline-based compounds.

  • Anticancer Potential: Many kinase inhibitors used in cancer therapy feature a substituted quinoline or quinazoline core. The 6-methoxy group is a common feature in several biologically active quinolines[9][10]. The fluoro and chloro substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties. For instance, various 4-anilinoquinoline derivatives have been synthesized and evaluated as potent antitumor agents[11].

  • Antimalarial Activity: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative[8]. The 7-chloroquinoline scaffold is a key feature of this class of drugs. While the direct antimalarial activity of the title compounds is unknown, their structural similarity to known antimalarials suggests this as a potential area of investigation.

The difference in the chlorine position could lead to distinct structure-activity relationships (SAR). The 4-chloro isomer, being more susceptible to nucleophilic substitution, serves as a versatile intermediate for the synthesis of a library of 4-substituted quinoline derivatives for biological screening. The 3-chloro isomer, while less reactive, offers a different substitution pattern that could lead to novel biological activities.

Conclusion

3-Chloro-7-fluoro-6-methoxyquinoline and 4-Chloro-7-fluoro-6-methoxyquinoline, while structurally similar, are predicted to exhibit important differences in their reactivity and, consequently, their utility as synthetic building blocks. The 4-chloro isomer is anticipated to be a more reactive and versatile precursor for the synthesis of 4-substituted quinoline derivatives via nucleophilic aromatic substitution. In contrast, the 3-chloro isomer is expected to be more stable towards nucleophiles, offering a different regiochemical outcome for synthetic transformations.

For the medicinal chemist, the choice between these two isomers will depend on the desired final compound and the synthetic strategy. The 4-chloro isomer provides a readily accessible handle for introducing diversity at the 4-position, a site of known importance for the biological activity of many quinoline-based drugs. The 3-chloro isomer, while likely requiring more specialized synthetic methods, opens the door to exploring a less common substitution pattern, which could lead to the discovery of compounds with novel pharmacological profiles. Further experimental investigation into the synthesis and properties of the 3-chloro isomer is warranted to fully unlock its potential in drug discovery and materials science.

References

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Available at: [Link]

  • Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays. (2000). PubMed. Available at: [Link]

  • 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. (2017). PMC. Available at: [Link]

  • Pharmacology of Chloroquine and Hydroxychloroquine. (n.d.). PMC. Available at: [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (n.d.). PMC. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC. Available at: [Link]

  • 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO). (n.d.). PubChem. Available at: [Link]

  • Theoretical analysis of the reactivity of chloroquine and hydroxychloroquine. (2020). ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • Stereospecificity of Antibody: Quinine, The Optical Isomer of Quinidine and Anti-Malarial Drug Chloroquine Do Not Cross-React With Quinidine Immunoassays. (n.d.). ResearchGate. Available at: [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025). ResearchGate. Available at: [Link]

  • 4-Chloro-7-fluoro-6-methoxyquinoline. (n.d.). J&K Scientific. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. Available at: [Link]

  • 4-Chloro-7-methoxyquinoline. (n.d.). PubChem. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed. Available at: [Link]

Sources

Comparative

Technical Comparison: Chloro- vs. Methoxy-Substituted Quinolines in Drug Discovery

Topic: Biological Activity of Chloro- vs. Methoxy-Substituted Quinolines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Electro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Chloro- vs. Methoxy-Substituted Quinolines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Electronic Tug-of-War

In quinoline-based drug design, the choice between a chloro (-Cl) and a methoxy (-OMe) substituent is rarely arbitrary. It represents a fundamental decision between modulating lipophilicity/metabolic stability (Chloro) and altering hydrogen-bond capability/solubility (Methoxy).

This guide analyzes the structure-activity relationship (SAR) of these two functionalities, specifically within the context of antimalarial and anticancer pharmacophores. While the 7-chloro substitution is the "gold standard" for heme-targeting antimalarials (e.g., Chloroquine), methoxy substitutions dominate in kinase-targeting anticancer agents where hydrogen bond acceptance is critical for ATP-pocket binding.

Physicochemical & Electronic Profiling

To understand the biological divergence, we must first quantify the fundamental differences between these substituents on the quinoline ring.

FeatureChloro Substituent (-Cl) Methoxy Substituent (-OMe) Impact on Quinoline Scaffold
Electronic Effect Electron-Withdrawing (Inductive, -I)Electron-Donating (Resonance, +R)-Cl deactivates the ring toward metabolism; -OMe activates the ring (prone to oxidation).
Hammett Constant (

)
+0.23-0.27-Cl increases acidity of neighboring protons; -OMe decreases it.
Lipophilicity (

)
+0.71-0.02-Cl enhances membrane permeability and accumulation in lipid-rich vacuoles.
H-Bonding Weak Acceptor (via

-hole)
Strong Acceptor (Oxygen lone pair)-OMe is critical for specific residue interactions (e.g., Hinge region in kinases).
Metabolic Fate Block metabolic soft spotsO-Dealkylation (CYP450 mediated)-Cl extends half-life; -OMe often serves as a metabolic handle.

Therapeutic Case Study: Antimalarial Activity

The "7-Chloro" Dogma

In 4-aminoquinolines (e.g., Chloroquine, Amodiaquine), the 7-chloro group is non-negotiable for high potency against Plasmodium falciparum.

  • Mechanism: The drug accumulates in the parasite's acidic digestive vacuole.[1] The quinoline nucleus stacks with free heme (Fe(II)-protoporphyrin IX) to prevent its polymerization into non-toxic hemozoin.[2]

  • Why Chloro? The electron-withdrawing nature of the 7-Cl group reduces the electron density of the aromatic ring, enhancing

    
     stacking interactions with the electron-rich porphyrin ring of heme.
    
  • Why Not Methoxy? Replacing the 7-Cl with an electron-donating 7-OMe increases electron density on the quinoline ring, creating electrostatic repulsion with the heme porphyrin. This drastically reduces binding affinity (

    
    ) and abolishes antimalarial activity.
    
Comparative Data: Heme Polymerization Inhibition

Data synthesized from standard SAR studies (e.g., Egan et al., J. Med. Chem).[3][4][5][6][7][8][9][10][11][12][13]

CompoundSubstituent (C-7)IC50 (Heme Aggregation)IC50 (P. falciparum 3D7)Status
Chloroquine -Cl 12 µM 15 nM Active
Analog A-H>100 µM450 nMWeak
Analog B-OMeInactive >1000 nMInactive
Analog C-NO2 (Strong EWG)10 µM25 nMActive (but toxic)

Therapeutic Case Study: Anticancer (Kinase Inhibition)

The Methoxy Advantage

In the realm of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR or VEGFR (e.g., Quinoline-based inhibitors like Lenvatinib analogs), the methoxy group is often superior.[13]

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Why Methoxy?

    • Solubility: Quinolines are inherently hydrophobic. Methoxy groups improve aqueous solubility, essential for oral bioavailability.

    • Binding: The oxygen atom in -OMe acts as a hydrogen bond acceptor, interacting with specific water networks or backbone amides (e.g., Cys797 in EGFR) within the kinase pocket.

Visualizing the Mechanism & SAR Logic

Diagram 1: Mechanism of Action & SAR Decision Tree

This diagram illustrates the divergent pathways for optimizing quinolines based on the target disease.

Quinoline_SAR Start Quinoline Scaffold Optimization Target_Malaria Target: Malaria (Heme Detoxification) Start->Target_Malaria Target_Cancer Target: Cancer Kinases (ATP Pocket Binding) Start->Target_Cancer Sub_Chloro Select: 7-Chloro Target_Malaria->Sub_Chloro Require EWG Sub_Methoxy Select: 6,7-Dimethoxy Target_Cancer->Sub_Methoxy Require H-Bonding Effect_Cl Effect: 1. Increases Lipophilicity 2. Enhances pi-pi stacking w/ Heme 3. Blocks Metabolism Sub_Chloro->Effect_Cl Effect_OMe Effect: 1. H-Bond Acceptor (Solvation) 2. Improves Solubility 3. Fits Hydrophilic Pockets Sub_Methoxy->Effect_OMe Result_Malaria High Potency (Chloroquine-like) Effect_Cl->Result_Malaria Result_Cancer High Affinity TKI (Lenvatinib-like) Effect_OMe->Result_Cancer

Caption: Decision matrix for substituent selection based on biological target. Note the divergence between lipophilic stacking requirements (Malaria) and polar interaction requirements (Cancer).

Detailed Experimental Protocols

Protocol A: -Hematin Inhibition Assay (Antimalarial Screen)

This cell-free assay validates if a compound inhibits heme polymerization, the primary mechanism of chloroquine-like drugs.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5.0).

  • Tween-20 (to mimic lipid environment).

Workflow:

  • Preparation: Prepare a 10 mM stock of hemin in DMSO. Dilute to 100 µM in acetate buffer.

  • Dosing: Add test compounds (Chloro- vs. Methoxy-quinolines) in 96-well plates (0–100 µM range).

    • Control 1 (Positive): Chloroquine (known inhibitor).[2][14][15]

    • Control 2 (Negative): Solvent only (DMSO).

    • Control 3 (False Positive Check): Use a non-quinoline heme binder (e.g., Methylene Blue) to distinguish stacking from polymerization inhibition.

  • Incubation: Incubate at 37°C for 18–24 hours. The solution will turn from dark brown to clear/precipitate as

    
    -hematin forms.
    
  • Quantification:

    • Add pyridine solution (20% v/v) to dissolve unpolymerized heme ONLY. Polymerized

      
      -hematin remains insoluble.
      
    • Read Absorbance at 405 nm.

    • Logic: High Absorbance = High Free Heme = Strong Inhibition .

  • Validation Criteria: The Z-factor must be > 0.5. Chloroquine IC50 should fall between 10–20 µM.

Protocol B: Comparative Cytotoxicity Screen (MTT Assay)

Critical for assessing the toxicity trade-off between Chloro (toxic accumulation) and Methoxy (metabolic liability).

Workflow:

  • Seeding: Seed HepG2 (liver) and HeLa (cancer) cells at 5,000 cells/well. Allow 24h attachment.

  • Treatment: Treat with compounds for 48h.

    • Crucial Step: Pre-dissolve methoxy-quinolines in acidified methanol if solubility is poor in pure DMSO.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate IC50.

    • Selectivity Index (SI):

      
      .
      
    • Expectation: 7-Chloro derivatives often show lower SI (higher toxicity) than methoxy derivatives due to lysosomal trapping in host cells.

References

  • Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Medicinal Chemistry. Link

  • Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance."[1][2] International Journal for Parasitology. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[12] Current Medicinal Chemistry. Link

  • Kaur, K., et al. (2010). "Antimalarial efficacy of new quinoline derivatives." European Journal of Medicinal Chemistry. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds."[2][5][12][13][16] Bioorganic & Medicinal Chemistry. Link

Sources

Validation

Validation Guide: Structural Confirmation of 3-Chloro-7-fluoro-6-methoxyquinoline via HRMS

Executive Summary In small molecule drug discovery, the quinoline scaffold is a privileged structure, ubiquitous in antimalarial and anticancer therapeutics. The specific derivative 3-Chloro-7-fluoro-6-methoxyquinoline (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the quinoline scaffold is a privileged structure, ubiquitous in antimalarial and anticancer therapeutics. The specific derivative 3-Chloro-7-fluoro-6-methoxyquinoline (Formula: C₁₀H₇ClFNO) presents unique validation challenges due to its multiple halogen substituents and potential for regioisomerism.

This guide outlines a rigorous High-Resolution Mass Spectrometry (HRMS) workflow to validate this structure. While NMR remains the gold standard for connectivity, HRMS (Q-TOF or Orbitrap) provides the requisite speed, sensitivity (picogram range), and elemental formula confirmation necessary for high-throughput validation and impurity profiling in regulated environments (ICH Q2(R1)).

Part 1: Comparative Technology Assessment

To justify the selection of HRMS over alternative validation methods, we must analyze the "Triangle of Analytical Compromise": Sensitivity, Specificity, and Speed.

Table 1: Comparative Performance of Structural Validation Techniques

FeatureHRMS (Q-TOF/Orbitrap) Low-Res MS (Single Quad) 1H / 13C NMR
Primary Output Exact Mass (<5 ppm error)Nominal Mass (Unit Resolution)Connectivity & Magnetic Environment
Formula Confirmation Definitive (via Mass Defect)Ambiguous (Isobaric interference)Inferential
Isotope Analysis High Fidelity (Resolves fine structure)Low Fidelity (Co-eluting peaks merge)N/A
Sample Requirement < 10 ng (High Sensitivity)~100 ng> 1 mg (Low Sensitivity)
Throughput High (Minutes)High (Minutes)Low (Hours)
Regioisomerism Limited (Requires MS/MS libraries)PoorExcellent (Gold Standard)

Strategic Insight: HRMS is the superior choice for confirmation of a synthesized target where the route is known, and for detecting trace impurities that NMR would miss.

Part 2: Technical Deep Dive & Experimental Protocol

The Molecule: Theoretical Parameters

Before injection, the theoretical parameters must be calculated to establish the "Truth" baseline.

  • Target: 3-Chloro-7-fluoro-6-methoxyquinoline

  • Formula: C₁₀H₇ClFNO

  • Monoisotopic Mass (Neutral): 211.0200 Da

  • Target Ion [M+H]⁺: 212.0273 Da

Experimental Workflow (Step-by-Step)

Objective: Achieve mass accuracy < 5 ppm and confirm the chlorine isotope pattern.

A. Sample Preparation:

  • Solvent: Dissolve 0.1 mg of the solid in 1 mL of LC-MS grade Methanol . (Avoid DMSO; it causes ion suppression and background noise).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~1 µg/mL.

    • Causality: Formic acid ensures protonation of the quinoline nitrogen (pKa ~4.9), maximizing [M+H]⁺ signal intensity in Positive Mode.

B. Instrument Parameters (Q-TOF/Orbitrap):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Skimmer: 135 V / 45 V (Keep moderate to prevent in-source fragmentation).

  • Lock Mass (Crucial Self-Validating Step):

    • Continuously infuse a reference standard (e.g., Leucine Enkephalin or a specific lock mass solution like Purine).

    • Why: This corrects for thermal drift in real-time, ensuring the mass error stays within the sub-5 ppm validation range.

C. Data Acquisition:

  • MS1 Scan: m/z 100–1000 (High Resolution mode).

  • MS/MS (Targeted): Select m/z 212.0273 as precursor.[2] Collision Energy (CE): Ramp 10–40 eV.

Part 3: Data Interpretation & Causality

Exact Mass Validation

The observed mass must match the theoretical mass within accepted error limits.



  • Acceptance Criteria: Error < 5 ppm.

  • Example: If observed m/z is 212.0279:

    
    
    
Isotopic Fidelity (The "Chlorine Flag")

The presence of Chlorine (³⁵Cl and ³⁷Cl) creates a non-negotiable signature.

  • Theoretical Pattern:

    • m/z 212.0273 (100% Relative Abundance)[2][3]

    • m/z 214.0243 (~32% Relative Abundance)

  • Validation Check: If the M+2 peak is missing or the ratio deviates significantly from 3:1, the structure does not contain Chlorine, regardless of the exact mass match.

MS/MS Fragmentation Pathway

Fragmentation confirms the structural connectivity. For methoxy-quinolines, specific neutral losses are characteristic.

  • Precursor: m/z 212.03 ([M+H]⁺)

  • Fragment 1: Loss of Methyl Radical (•CH₃) or Methane:

    • Transition: 212.03 → 197.00

    • Mechanism:[4] Cleavage of the O-CH₃ bond.

  • Fragment 2: Loss of Carbon Monoxide (CO):

    • Transition: 197.00 → 169.00

    • Mechanism:[4] Ring contraction typically observed in phenols/quinolones after the methyl loss.

  • Fragment 3: Halogen Retention:

    • The persistence of the ~3:1 isotope pattern in fragments indicates the Chlorine is attached to the core ring structure and not the lost fragment.

Part 4: Visualization of Logic

Diagram 1: The Self-Validating Experimental Workflow

ValidationWorkflow Sample Solid Sample (3-Cl-7-F-6-OMe-Quinoline) Prep Sample Prep (MeOH + 0.1% FA) Sample->Prep Dissolve ESI ESI (+) Source Protonation [M+H]+ Prep->ESI Infusion Analyzer Mass Analyzer (Orbitrap/Q-TOF) ESI->Analyzer Ion Beam LockMass Lock Mass Correction (Real-time Calibration) LockMass->Analyzer Correction Data Data Processing (MassHunter/Xcalibur) Analyzer->Data Raw Spectra Decision Validation Decision (<5ppm & Isotope Match) Data->Decision Compare vs Theory

Caption: Figure 1. End-to-end HRMS validation workflow emphasizing the critical Lock Mass correction step for high-accuracy determination.

Diagram 2: MS/MS Fragmentation Pathway

Fragmentation cluster_0 Validation Checkpoint Parent Precursor Ion [M+H]+ m/z 212.027 (Contains Cl, F) Frag1 Fragment 1 [M+H - CH3]+ m/z ~197.00 Parent->Frag1 Loss of Methyl (-15 Da) Cleavage of Methoxy Frag2 Fragment 2 [M+H - CH3 - CO]+ m/z ~169.00 Frag1->Frag2 Loss of CO (-28 Da) Ring Contraction

Caption: Figure 2. Proposed ESI(+) fragmentation pathway. The sequential loss of Methyl and CO is characteristic of methoxy-substituted aromatic heterocycles.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Trends in Analytical Chemistry. [Link]

Sources

Comparative

Comparative Guide: Tyrosine Kinase Inhibition Profiles of Quinoline Analogs

This guide provides an in-depth technical comparison of quinoline-based tyrosine kinase inhibitors (TKIs), focusing on the structural determinants of their selectivity and potency. Executive Summary: The Quinoline Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of quinoline-based tyrosine kinase inhibitors (TKIs), focusing on the structural determinants of their selectivity and potency.

Executive Summary: The Quinoline Pharmacophore

The quinoline scaffold (benzo[b]pyridine) is a privileged structure in kinase drug discovery. Its planar heterocycle mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. However, the nature of the linkage at the 4-position—specifically the nitrogen (anilino) versus oxygen (phenoxy) bridge—dramatically alters the inhibitor's binding mode, kinase selectivity, and therapeutic application.

This guide compares three distinct generations of quinoline analogs:

  • Bosutinib: A 4-anilinoquinoline-3-carbonitrile (Src/Abl dual inhibitor).

  • Cabozantinib: A 4-phenoxyquinoline (MET/VEGFR2/AXL inhibitor).

  • Lenvatinib: A 4-phenoxyquinoline-6-carboxamide (VEGFR/FGFR multi-kinase inhibitor).

Structural & Mechanistic Comparison

The defining feature of these analogs is not just the quinoline core, but how the substituents dictate the binding conformation (Type I, II, or V).

A. 4-Anilinoquinoline: Bosutinib (Type I Inhibitor)
  • Chemical Architecture: Features an aniline group linked to the C4 position of the quinoline. A critical 3-carbonitrile (CN) group is present.

  • Binding Mode: Type I (DFG-in). Bosutinib binds to the active conformation of the kinase.[1][2] The 3-CN group interacts with the gatekeeper residue (e.g., Thr338 in Src), enhancing selectivity for Src family kinases over others that lack the requisite space or electronic environment.

  • Key Interaction: A structured water-mediated hydrogen bond network often bridges the inhibitor to the kinase regulatory spine.[1]

B. 4-Phenoxyquinoline: Cabozantinib (Type II Inhibitor) [3]
  • Chemical Architecture: Uses an ether (oxygen) linkage at C4 to connect to a phenyl ring.

  • Binding Mode: Type II (DFG-out). The bulky hydrophobic tail extends into the deep hydrophobic pocket created when the Asp-Phe-Gly (DFG) motif flips to the inactive state.[4] This "deep pocket" binding is responsible for its high potency against MET and AXL.

  • Key Interaction: Hydrogen bonding with the conserved Glu residue in the

    
    C-helix and the Asp of the DFG motif.[5]
    
C. 4-Phenoxyquinoline-urea: Lenvatinib (Type V Inhibitor) [6][7]
  • Chemical Architecture: Similar core to Cabozantinib but features a specific urea moiety and a cyclopropane ring.

  • Binding Mode: Type V (Distinct). Unlike classic Type II inhibitors, Lenvatinib binds to the ATP site and a neighboring allosteric region without forcing the kinase into the DFG-out conformation. It stabilizes a unique DFG-in conformation while still occupying the allosteric hydrophobic region.

  • Kinetic Consequence: This mode results in rapid association (

    
    ) and prolonged residence time, contributing to its high potency against VEGFRs and FGFRs.
    
Kinase Selectivity Profile (IC50 Comparison)

The following table contrasts the inhibitory potency (IC50 in nM) against key oncogenic drivers.

Target KinaseBosutinib (4-Anilino)Cabozantinib (4-Phenoxy)Lenvatinib (4-Phenoxy)Biological Consequence
Src 3.5 nM > 1000 nM> 10,000 nMInhibition of invasion/metastasis.
Abl 1.0 nM > 1000 nM> 10,000 nMCML control (Philadelphia chromosome).
VEGFR2 (KDR) > 1000 nM0.035 nM 4.0 nM Potent anti-angiogenesis.
MET (c-Met) > 10,000 nM1.3 nM > 1000 nMBlocks HGF-driven resistance/invasion.
RET > 1000 nM5.2 nM 35 nM Targets medullary thyroid cancer.
FGFR1 > 10,000 nM> 1000 nM46 nM overcoming VEGF-resistance.
AXL > 1000 nM7.0 nM > 1000 nMReversal of EMT-driven resistance.

Note: Data aggregated from cell-free enzymatic assays [1, 2, 4]. Values may vary by assay conditions (ATP concentration), but the rank order of potency is conserved.

Experimental Protocol: HTRF Kinase Profiling

To validate these profiles in-house, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended over radiometric methods for high-throughput profiling due to its high sensitivity and "mix-and-read" simplicity.

Principle

The assay utilizes a biotinylated peptide substrate and a specific anti-phosphotyrosine antibody labeled with Eu


-cryptate (Donor). Streptavidin-XL665 (Acceptor) binds the biotinylated peptide. Phosphorylation brings the Donor and Acceptor into proximity, generating a FRET signal.
Workflow Diagram

HTRF_Workflow Start Reagent Prep Step1 Enzyme + Compound (10 min Pre-incubation) Start->Step1 Step2 Add ATP + Substrate (Start Reaction) Step1->Step2 Initiation Step3 Incubation (60 min @ RT) Step2->Step3 Kinase Activity Step4 Add Detection Reagents (Eu-Ab + SA-XL665 + EDTA) Step3->Step4 Quench & Bind Read Read HTRF Signal (665/620 nm Ratio) Step4->Read FRET Detection

Figure 1: Step-by-step workflow for HTRF Kinase Assay.

Detailed Protocol
  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Compound Plate: Dispense 10 nL of quinoline analogs (serially diluted in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 2

    
    L of purified kinase (e.g., VEGFR2, 0.2 ng/
    
    
    
    L) in Kinase Buffer. Incubate for 10 min to allow inhibitor binding (crucial for Type II inhibitors like Cabozantinib).
  • Substrate Initiation: Add 2

    
    L of ATP/Substrate mix.
    
    • Substrate: Biotin-poly(Glu,Tyr) (0.2

      
      M final).
      
    • ATP: Use

      
       apparent concentration (e.g., 10 
      
      
      
      M for Src, 50
      
      
      M for MET) to ensure competitive conditions.
  • Reaction: Seal and incubate for 60 min at 25°C.

  • Detection: Add 4

    
    L of Detection Buffer containing:
    
    • Eu-anti-phosphotyrosine antibody (1:100).

    • Streptavidin-XL665 (1:100).

    • EDTA (50 mM) to stop the enzymatic reaction.

  • Readout: Incubate 1 hour. Measure fluorescence ratio:

    
    .
    
Signaling Pathway Visualization

Understanding where these inhibitors intercept cellular signaling is critical for combination therapy design.

Kinase_Pathways VEGFR VEGFR2 (Angiogenesis) RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K MET c-MET (Invasion) MET->RAS MET->PI3K EGFR EGFR (Proliferation) EGFR->RAS Lenvatinib Lenvatinib (Type V) Lenvatinib->VEGFR Cabozantinib Cabozantinib (Type II) Cabozantinib->VEGFR Cabozantinib->MET Bosutinib Bosutinib (Type I) SRC c-Src Bosutinib->SRC SRC->VEGFR Phosphorylation SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT

Figure 2: Pathway map showing the distinct intervention points of Bosutinib (intracellular Src) vs. Lenvatinib/Cabozantinib (Receptor Tyrosine Kinases).

References
  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308.

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[6][8][9] ACS Medicinal Chemistry Letters, 6(1), 89-94.[8]

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain.[10] PLoS One, 7(4), e29828.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.

  • Cisbio Bioassays. (2023). HTRF Kinase Assay Application Notes.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Quinoline Derivatives Against Known c-Met Inhibitors

Introduction: The Rationale for Targeting c-Met with Novel Chemistries The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a signaling axis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting c-Met with Novel Chemistries

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for cellular development, wound healing, and tissue regeneration.[1][2][3] However, in the landscape of oncology, this pathway is frequently hijacked. Aberrant c-Met activation—driven by gene amplification, mutation, or protein overexpression—is a key driver of tumor growth, invasion, and metastasis across a wide array of human cancers, including those of the lung, kidney, liver, and stomach.[1][4][5] This dysregulation is often correlated with poor clinical outcomes and resistance to other targeted therapies, making c-Met a highly attractive and clinically validated target for anticancer drug development.[4][6]

The quinoline scaffold has emerged as a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[7][8] Its rigid structure and synthetic tractability allow for precise modification to optimize binding affinity and selectivity for kinase targets. Recent explorations into 4-(phenoxy)quinoline derivatives and other related structures have shown significant promise for potent c-Met inhibition.[9][10][11]

This guide provides a comprehensive framework for the preclinical benchmarking of new quinoline derivatives. We will outline a rigorous, multi-tiered experimental strategy to objectively compare their performance against established, clinically relevant c-Met inhibitors. Our goal is to not only determine potency but also to build a deep, mechanistic understanding of these novel compounds, providing the robust data package necessary for further development.

The Benchmarking Panel: Selecting the Right Comparators

A novel compound's performance can only be understood in the context of established standards. We have selected three FDA-approved drugs that exhibit c-Met inhibitory activity as our benchmarks. This panel was chosen to represent a range of potencies, selectivities, and clinical applications.

  • Crizotinib (Xalkori®): An ATP-competitive inhibitor of both c-Met and anaplastic lymphoma kinase (ALK).[5][12][13] It serves as a benchmark for potent, dual-target inhibition and has well-characterized activity in cell-based and in vivo models.[14][15]

  • Cabozantinib (Cabometyx®): A multi-kinase inhibitor that potently targets c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), among others.[16][17][18] It is a valuable comparator for assessing the broader selectivity profile and anti-angiogenic potential of new derivatives.

  • Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, in addition to c-Met.[19][20][21] It represents a broader-spectrum inhibitor and is often used as a standard of care in renal cell carcinoma (RCC).[22][23]

The c-Met Signaling Cascade: A Visual Overview

To effectively benchmark inhibitors, one must first understand the target's mechanism of action. Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating multiple downstream signaling cascades that drive oncogenic phenotypes. The diagram below illustrates the primary pathways targeted by c-Met inhibition.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 GRB2 GRB2/GAB1 P1->GRB2 Recruitment P2->GRB2 PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Invasion Motility & Invasion ERK->Invasion

Caption: The HGF/c-Met signaling pathway and its primary downstream effectors.

A Multi-Tiered Benchmarking Workflow

Our evaluation follows a logical progression from direct target inhibition in a purified system to complex biological effects in cellular and in vivo models. This tiered approach ensures that resources are focused on the most promising candidates at each stage.

Experimental_Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanistic Validation cluster_3 Tier 4: In Vivo Efficacy biochem Biochemical c-Met Kinase Assay ic50 Determine IC50 Values biochem->ic50 cell_via Cell Viability Assay (e.g., MTT/Resazurin) ic50->cell_via Advance Promising Compounds gi50 Determine GI50 Values in c-Met Dependent Cells cell_via->gi50 western Western Blot Analysis gi50->western Confirm On-Target Activity target Confirm Inhibition of p-cMet, p-AKT, p-ERK western->target xenograft Xenograft Tumor Model target->xenograft Evaluate In Vivo tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi

Caption: A sequential workflow for characterizing novel c-Met inhibitors.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any comparison hinges on the robustness and reproducibility of its experimental methods. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Biochemical c-Met Kinase Activity Assay
  • Causality: This assay provides the most direct measure of a compound's ability to inhibit the enzymatic function of the c-Met kinase. By using a purified, recombinant c-Met kinase domain, we isolate the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. We utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction, offering high sensitivity and a broad dynamic range.[24][25][26]

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution of the new quinoline derivatives and benchmark inhibitors (Crizotinib, Cabozantinib, Sunitinib) in 100% DMSO, starting at a 100X final concentration.

    • Plate Setup: In a 384-well plate, add 1 µL of each compound dilution or DMSO (as a vehicle control).

    • Master Mix Preparation: Prepare a master mix containing kinase reaction buffer, 10 µM ATP, and a suitable substrate like Poly(Glu, Tyr) 4:1.[27][28]

    • Reaction Initiation: Add 2 µL of recombinant human c-Met kinase (e.g., 2.5 ng) and 2 µL of the substrate/ATP mix to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Calculate the percentage of inhibition relative to the DMSO control for each concentration. Plot the data using non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Cell Viability Assay (MTT Method)
  • Causality: Moving from a biochemical to a cellular context is critical. This assay determines a compound's ability to inhibit cell proliferation or induce cell death, providing a measure of its biological effect. We select cancer cell lines with known c-Met amplification (e.g., EBC-1, SNU-5) to ensure their proliferation is dependent on the target kinase. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, providing a colorimetric readout of cell viability.[28][29][30]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed c-Met-dependent cancer cells (e.g., EBC-1) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds and controls in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells and determine the half-maximal growth inhibitory concentration (GI50).[25]

Protocol 3: In Vivo Xenograft Tumor Model
  • Causality: The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism. This assay evaluates the drug's efficacy, stability, and overall effect in a complex biological system. We use a subcutaneous xenograft model where human tumor cells with aberrant c-Met signaling are implanted into immunocompromised mice.[31][32] Tumor volume is measured over time to assess the impact of the treatment.[14][33]

  • Step-by-Step Methodology:

    • Cell Implantation: Subcutaneously inject 5 x 10^6 EBC-1 cells (in a matrigel/PBS mixture) into the flank of female athymic nude mice.

    • Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle control, New Quinoline Derivative (at various doses), and Crizotinib (as a positive control).

    • Compound Administration: Administer the compounds daily via oral gavage at the predetermined doses. The vehicle is typically a formulation like 0.5% methylcellulose.

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitoring: Monitor animal body weight and overall health throughout the study as a measure of toxicity.

    • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

    • Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

Data Summary & Comparative Analysis

All quantitative data must be consolidated for clear, objective comparison. The tables below provide a template for summarizing the key performance indicators for the novel quinoline derivatives (NQ-1, NQ-2) against the established benchmarks.

Table 1: Comparative In Vitro and Cellular Potency

Compoundc-Met Kinase IC50 (nM)EBC-1 Cell GI50 (nM)
NQ-1 [Insert Data][Insert Data]
NQ-2 [Insert Data][Insert Data]
Crizotinib8 - 20[14]11 - 24[14][34]
Cabozantinib1.3 - 4[10][16][Cell-dependent]
Sunitinib[Variable][Cell-dependent]

Note: IC50/GI50 values for known drugs can vary based on assay conditions. The provided values are for reference.

Table 2: Comparative In Vivo Efficacy in EBC-1 Xenograft Model

Treatment GroupDose (mg/kg, p.o., q.d.)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-[Insert Data]-[Insert Data]
NQ-1 50[Insert Data][Insert Data][Insert Data]
NQ-2 50[Insert Data][Insert Data][Insert Data]
Crizotinib50[Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous methodology for benchmarking novel quinoline derivatives against established c-Met inhibitors. By progressing from biochemical potency to cellular activity and finally to in vivo efficacy, researchers can build a comprehensive data package that clearly defines the therapeutic potential of new chemical entities.

The data generated through this workflow will allow for a direct, evidence-based comparison. A successful new quinoline derivative would ideally demonstrate high potency in the biochemical assay (low nM IC50), translate that potency into effective inhibition of c-Met-driven cell proliferation (low nM GI50), and ultimately show significant tumor growth inhibition in vivo with an acceptable safety profile. This systematic approach ensures that only the most promising candidates are advanced, optimizing the path from discovery to potential clinical application.

References

  • Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. Molecular Cancer Therapeutics. [Link]

  • Cabozantinib - Wikipedia. Wikipedia. [Link]

  • Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. PMC. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Europe PMC. [Link]

  • The treatment of renal cell carcinoma with the c-met inhibitor cabozantinib: mechanisms and clinical trials. e-Century Publishing Corporation. [Link]

  • An overview of the c-MET signaling pathway. PMC. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]

  • Cabozantinib Hits Metastatic Kidney Cancer. MDedge. [Link]

  • Targeting the c-MET signaling pathway for cancer therapy. PubMed. [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Türk Radyoloji Seminerleri. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Semantic Scholar. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. [Link]

  • Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. [Link]

  • Crizotinib for c-MET-amplified advanced NSCLC: a single-center experience. PubMed. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Cabometyx (Cabozantinib) Tablets First Multikinase Inhibitor Approved for the Treatment of Patients with Advanced Renal-Cell Carcinoma. Oncology Practice Management. [Link]

  • Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. PMC. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • In vivo therapeutic efficacy of ABN401 in MET-addicted cancer cell... ResearchGate. [Link]

  • A selective small molecule inhibitor of c-Met, PHA665752, inhibits tumorigenicity and angiogenesis in mouse lung cancer xenografts. PubMed. [Link]

  • c-Met-related In Vivo Models. WuXi Biology. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Efficacy of Savolitinib vs Sunitinib in Patients With MET-Driven Papillary Renal Cell Carcinoma: The SAVOIR Phase 3 Randomized Clinical Trial. PubMed. [Link]

  • Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. Indigo Biosciences. [Link]

  • Sunitinib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • What are the key players in the pharmaceutical industry targeting c-Met?. Patsnap Synapse. [Link]

  • c-Met inhibitor - Wikipedia. Wikipedia. [Link]

  • C-Met inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Patient-derived xenograft models to optimize kidney cancer therapies. Translational Andrology and Urology. [Link]

Sources

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